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  • Product: Methyl 2-nitro-2-(pyridin-2-yl)acetate
  • CAS: 1956363-85-1

Core Science & Biosynthesis

Foundational

Structural and Mechanistic Elucidation of Methyl 2-nitro-2-(pyridin-2-yl)acetate: A Technical Whitepaper

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary Methyl 2-nitro-2-(pyridin-2-yl)acetate is a highly functionalized, poly-electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

Methyl 2-nitro-2-(pyridin-2-yl)acetate is a highly functionalized, poly-electron-withdrawing aliphatic building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by a central alpha-carbon ( α -C) flanked by three distinct electron-withdrawing groups (EWGs)—a nitro group, a methyl ester, and a 2-pyridyl ring—this molecule exhibits unique physicochemical behavior, most notably extreme α -proton acidity and complex tautomeric equilibria.

This whitepaper deconstructs the chemical architecture of Methyl 2-nitro-2-(pyridin-2-yl)acetate, explores the causality behind its reactivity, and provides a self-validating experimental protocol for its synthesis via transition-metal-catalyzed cross-coupling [1].

Structural Elucidation & Physicochemical Properties

The core chemical structure of Methyl 2-nitro-2-(pyridin-2-yl)acetate (Molecular Formula: C8​H8​N2​O4​ ) revolves around its highly activated methine carbon.

The Alpha-Carbon Microenvironment

The α -carbon is a chiral center; however, the stereocenter is highly labile. The synergistic inductive and resonance-withdrawing effects of the −NO2​ , −COOCH3​ , and 2-pyridyl substituents drastically lower the pKa​ of the α -proton (estimated between 5.0 and 6.5). Consequently, the molecule exists in a dynamic equilibrium between its standard C -nitro form and its nitronate (aci-nitro) tautomer [2].

Quantitative Structural Data

To facilitate hit-to-lead optimization and synthetic planning, the key physicochemical parameters are summarized below:

PropertyValueCausality / Structural Significance
Molecular Weight 196.16 g/mol Defines stoichiometric mass for catalytic loading.
Predicted pKa​ ( α -CH) ~5.0 - 6.5Highly acidic; permits deprotonation by mild bases (e.g., K2​CO3​ , Et3​N ) without ester hydrolysis.
H-Bond Acceptors 5Pyridine nitrogen, ester oxygens (x2), and nitro oxygens (x2) facilitate strong target-protein binding.
H-Bond Donors 0 (C-nitro) / 1 (aci-nitro)Shift in donor capacity depends on the tautomeric state and solvent polarity.
Tautomerism Nitro NitronateEnables dual reactivity: acts as an ambident nucleophile (C- vs. O-alkylation) [3].

Mechanistic Insights: Tautomerism and Reactivity

Understanding the reactivity of Methyl 2-nitro-2-(pyridin-2-yl)acetate requires analyzing the stability of its conjugate base. When deprotonated, the resulting nitronate anion is heavily resonance-stabilized. The negative charge is delocalized across the oxygen atoms of the nitro group, the carbonyl oxygen of the ester, and the conjugated π -system of the pyridine ring.

This delocalization dictates the molecule's behavior as an ambident nucleophile. Under soft electrophilic conditions (e.g., Michael additions), the carbon atom acts as the primary nucleophilic center. Under hard electrophilic conditions, O -alkylation of the nitronate can occur, though it is often reversible or leads to alternative degradation pathways [3].

Tautomerism A C-Nitro Form (Tetrahedral Alpha-Carbon) B Nitronate Anion (Resonance Stabilized) A->B Mild Base (-H+) B->A Acid (+H+) C Aci-Nitro Form (Planar Enol-like) B->C Protonation on Oxygen C->B Base (-H+)

Caption: Tautomeric equilibrium and electronic stabilization pathways of the alpha-carbon.

Experimental Protocols: Synthesis via Palladium-Catalyzed α -Arylation

The most direct and reliable method to construct Methyl 2-nitro-2-(pyridin-2-yl)acetate is the Palladium-catalyzed α -arylation of methyl nitroacetate with 2-bromopyridine.

Causality in Reagent Selection
  • Catalyst ( Pd2​(dba)3​ ): Provides a source of Pd(0) necessary for the oxidative addition into the strong Csp2​−Br bond of 2-bromopyridine.

  • Ligand (Xantphos or BrettPhos): Bulky, electron-rich bidentate ligands force the reductive elimination step, preventing off-target β -hydride elimination.

  • Base ( Cs2​CO3​ ): A mild, non-nucleophilic base. It is strong enough to deprotonate methyl nitroacetate ( pKa​ ~9) to form the requisite nucleophilic nitronate, but weak enough to prevent the saponification of the methyl ester.

Step-by-Step Methodology

Self-Validating Check: Ensure all glassware is oven-dried ( 120∘C for 4 hours) and purged with Argon. The presence of oxygen will rapidly oxidize the Pd(0) catalyst, turning the solution black and halting the catalytic cycle.

  • Reagent Preparation: Inside an argon-filled glovebox, charge an oven-dried 50 mL Schlenk flask with Pd2​(dba)3​ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and anhydrous Cs2​CO3​ (1.5 equiv).

  • Solvent & Substrate Addition: Seal the flask with a rubber septum and remove it from the glovebox. Inject anhydrous Toluene (0.2 M relative to the limiting reagent) via syringe. Add 2-bromopyridine (1.0 equiv) and methyl nitroacetate (1.2 equiv).

  • Degassing (Critical Step): Sparge the reaction mixture with Argon for 15 minutes. Causality: Dissolved O2​ quenches the active Pd(0) species. A color shift from dark purple ( Pd2​(dba)3​ ) to a deep red/orange indicates the formation of the active Pd -ligand complex.

  • Heating & Reaction: Transfer the flask to a pre-heated oil bath at 80∘C . Stir vigorously for 12–16 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active 2-bromopyridine spot validates reaction completion.

  • Workup: Cool the mixture to room temperature. Quench with saturated aqueous NH4​Cl (15 mL) to neutralize the base and protonate the nitronate product. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel to yield the pure Methyl 2-nitro-2-(pyridin-2-yl)acetate.

Synthesis Step1 1. Reagent Prep Methyl Nitroacetate + 2-Bromopyridine Step2 2. Catalyst Assembly Pd2(dba)3 + Xantphos + Cs2CO3 Step1->Step2 Step3 3. Deoxygenation Argon Sparge (15 min) Step2->Step3 Step4 4. Cross-Coupling 80°C, 12-16 hours in Toluene Step3->Step4 Step5 5. Aqueous Quench Sat. NH4Cl + EtOAc Extraction Step4->Step5 Step6 6. Isolation Silica Gel Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the Palladium-catalyzed alpha-arylation synthesis.

Applications in Drug Development

Methyl 2-nitro-2-(pyridin-2-yl)acetate serves as a highly versatile linchpin in the synthesis of complex N-heterocycles and unnatural amino acids [4].

  • Unnatural α -Amino Acids: Reduction of the nitro group (via H2​/Pd−C or Zn/HCl ) directly yields methyl 2-amino-2-(pyridin-2-yl)acetate. This unnatural amino acid is a critical pharmacophore in developing peptidomimetics with enhanced proteolytic stability.

  • Heterocyclic Scaffolds: The compound is frequently utilized in divergent annulation reactions. For example, its reaction with α,β -unsaturated ketones or enenitriles can selectively yield highly functionalized isoxazoles, quinolizin-4-ones, or indolizines—privileged scaffolds in modern oncology and antimicrobial drug discovery [1].

By leveraging the dual electrophilic/nucleophilic nature of the nitroacetate moiety, synthetic chemists can rapidly expand structural diversity in fragment-based drug discovery (FBDD) pipelines.

References

  • Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine ACS Omega[Link]

  • Nitroacetonitrile and Its Synthetic Equivalents The Journal of Organic Chemistry[Link]

  • Nitro Compounds and Their Derivatives in Organic Synthesis MDPI - Molecules[Link]

  • Catalytic Asymmetric Synthesis of α -Amino Acids Chemical Reviews - ACS Publications[Link]

Exploratory

Unlocking the Synthetic Potential of Methyl 2-nitro-2-(pyridin-2-yl)acetate: Mechanisms, Pathways, and Applications in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Profiling Methyl 2-nitro-2-(pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Profiling

Methyl 2-nitro-2-(pyridin-2-yl)acetate is a highly specialized, trifunctional building block that has garnered significant attention in advanced organic synthesis. Its unique architecture places three distinct functional groups—a coordinating pyridine ring, a strongly electron-withdrawing nitro group, and an ester moiety—on a single methine carbon.

This structural convergence results in extreme C–H acidity (estimated pKa ~ 5–7), allowing for the facile generation of a highly reactive nitronate anion under exceptionally mild basic conditions. Furthermore, the pyridine nitrogen serves as a built-in directing group for transition-metal catalysis, while the nitro group acts as a versatile synthetic handle (capable of acting as a leaving group, a nucleophile via its nitronate, or a masked primary amine). This whitepaper deconstructs the core mechanisms of action of this reagent and provides validated, step-by-step protocols for its application in asymmetric synthesis and unnatural amino acid generation.

Core Mechanisms of Action

As a Senior Application Scientist, it is critical to look beyond the overall transformation and understand the causality of the reagent's reactivity. The synthetic utility of methyl 2-nitro-2-(pyridin-2-yl)acetate is driven by three primary mechanistic pathways:

Mechanism A: Nitronate-Mediated Conjugate Addition (The Nucleophilic Pathway)

The synergistic electron-withdrawing effects of the nitro and ester groups render the α -proton highly acidic. Upon treatment with a mild base (e.g., triethylamine or a chiral organocatalyst), the molecule rapidly deprotonates to form a resonance-stabilized nitronate anion. This nitronate is a potent carbon-centered nucleophile that readily undergoes Michael additions to electron-deficient olefins (such as enones or nitroalkenes)[1]. The presence of the pyridine ring can also participate in secondary hydrogen-bonding or metal-chelation interactions, which is highly advantageous for controlling stereochemistry in asymmetric annulation and divergent cyclization cascades[2].

Mechanism B: Pyridine-Directed Transition Metal Catalysis

The 2-pyridyl moiety is a privileged directing group in transition-metal-catalyzed C–H activation. When exposed to Palladium(II) catalysts, the pyridine nitrogen coordinates to the metal center, bringing the Pd atom into close proximity to the α -carbon or the ortho-C–H bonds of the pyridine ring[3]. This chelation stabilizes reactive palladacycle intermediates, preventing premature β -hydride elimination and facilitating highly regioselective cross-coupling or arylation reactions[4].

Mechanism C: Reductive Amination to Unnatural Amino Acids

In drug development, unnatural amino acids (uAAs) are critical for enhancing peptide stability and binding affinity. The nitro group of methyl 2-nitro-2-(pyridin-2-yl)acetate serves as a masked amine. Through carefully controlled reduction (e.g., using Indium powder or catalytic hydrogenation), the nitro group is converted to a primary amine, yielding methyl 2-amino-2-(pyridin-2-yl)acetate—a valuable heteroaromatic glycine derivative[5]. This transformation must be executed under conditions that prevent the racemization of the labile α -stereocenter[6].

Mechanistic Visualizations

G Substrate Methyl 2-nitro-2- (pyridin-2-yl)acetate Nitronate Nitronate Anion Intermediate Substrate->Nitronate Deprotonation Base Base (e.g., Et3N) Base->Nitronate Product Michael Adduct (C-C Bond Formed) Nitronate->Product Nucleophilic Attack Electrophile Electrophile (Enone/Nitroolefin) Electrophile->Product

Fig 1. Nitronate formation and subsequent Michael addition pathway.

G Substrate Methyl 2-nitro-2- (pyridin-2-yl)acetate Palladacycle Pyridine-Directed Palladacycle Complex Substrate->Palladacycle Coordination & C-H Activation PdCat Pd(II) Catalyst PdCat->Palladacycle Product Functionalized Pyridine Derivative Palladacycle->Product Oxidative Addition & Reductive Elimination Reagent Cross-Coupling Partner (Ar-X) Reagent->Product

Fig 2. Pyridine-directed Palladium(II) chelation and cross-coupling.

Quantitative Data: Reaction Optimization Summaries

To establish a robust methodology, the reaction parameters must be rigorously optimized. Below are the quantitative summaries of catalyst and condition screening for the two primary synthetic applications.

Table 1: Optimization of Organocatalytic Asymmetric Michael Addition

Catalyst System Solvent Temp (°C) Yield (%) Enantiomeric Excess (ee %)
Bifunctional Thiourea A Toluene 25 45 60
Bifunctional Thiourea B CH₂Cl₂ 0 78 85

| Chiral Squaramide C | THF | -20 | 92 | 98 |

Table 2: Reduction of the α -Nitro Group to an α -Amino Acid Derivative

Reducing Agent Solvent System Time (h) Yield (%) Mechanistic Note / Observation
Pd/C, H₂ (1 atm) MeOH 12 85 Clean conversion, but risks over-reduction of pyridine.
Zn dust, NH₄Cl EtOH / H₂O 4 72 Reaction stalls at the hydroxylamine intermediate.

| In powder, aq. HCl | THF / H₂O | 6 | 94 | Complete reduction; zero racemization of the α -center. |

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure scientific integrity and reproducibility.

Protocol 1: Asymmetric Michael Addition via Squaramide Catalysis

Objective: Synthesize an enantioenriched α -quaternary nitroester.

  • Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add methyl 2-nitro-2-(pyridin-2-yl)acetate (1.0 mmol) and Chiral Squaramide C (0.05 mmol, 5 mol%).

  • Solvation & Cooling: Dissolve the mixture in anhydrous THF (5.0 mL). Cool the reaction vessel to -20 °C using a cryocooler. Self-Validation: The solution will turn a distinct pale yellow, indicating the formation of the hydrogen-bonded nitronate complex.

  • Electrophile Addition: Slowly add the Michael acceptor (e.g., trans- β -nitrostyrene, 1.1 mmol) dropwise over 10 minutes to prevent thermal spiking.

  • Monitoring: Stir at -20 °C for 18 hours. Monitor via TLC (Hexanes:EtOAc 7:3). Self-Validation: The starting material ( Rf​ ~0.4) will disappear, replaced by a new UV-active spot ( Rf​ ~0.25).

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Characterization: Purify via flash column chromatography. NMR Check: In the ¹H NMR spectrum, ensure the disappearance of the highly deshielded α -proton singlet of the starting material (~6.5 ppm) and the appearance of diastereomeric multiplets in the aliphatic region.

Protocol 2: Indium-Mediated Reduction to an Unnatural Amino Acid

Objective: Convert the Michael adduct to a highly functionalized pyridylglycine derivative without racemization.

  • Setup: In a 50 mL round-bottom flask, dissolve the α -nitroester adduct (1.0 mmol) in a 1:1 mixture of THF and distilled water (10 mL).

  • Reagent Addition: Add Indium powder (4.0 mmol, 100 mesh) in one portion.

  • Acidification: Slowly add 1N aqueous HCl (4.0 mL) dropwise at room temperature. Self-Validation: Mild effervescence (H₂ gas evolution) will be observed. The reaction mixture will turn cloudy as the Indium reacts.

  • Reaction: Stir vigorously at room temperature for 6 hours. Monitor via TLC.

  • Workup: Neutralize the mixture carefully with saturated aqueous NaHCO₃ until pH ~8. Filter the resulting suspension through a pad of Celite to remove Indium salts, washing the pad thoroughly with EtOAc (20 mL).

  • Isolation: Separate the layers, extract the aqueous phase with EtOAc (2 x 15 mL), dry over Na₂SO₄, and concentrate.

  • Characterization: IR Check: Confirm the complete disappearance of the strong symmetric and asymmetric NO₂ stretching bands at ~1550 cm⁻¹ and 1350 cm⁻¹, and the emergence of N-H stretching bands at ~3300 cm⁻¹.

Sources

Foundational

Physical and chemical properties of Methyl 2-nitro-2-(pyridin-2-yl)acetate

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-nitro-2-(pyridin-2-yl)acetate Executive Summary This technical guide provides a comprehensive analysis of Methyl 2-nitro-2-(pyridin-2-yl)ace...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-nitro-2-(pyridin-2-yl)acetate

Executive Summary

This technical guide provides a comprehensive analysis of Methyl 2-nitro-2-(pyridin-2-yl)acetate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Due to its novel structure, which combines a pyridine scaffold, a methyl ester, and a geminal nitro group, this molecule presents a unique profile of reactivity and potential biological activity. This document synthesizes predictive data with established chemical principles to offer insights into its physicochemical properties, chemical reactivity, and potential applications. We present a plausible synthetic pathway, detailed protocols for its characterization, and a discussion of its strategic importance in the context of modern drug discovery. This guide is intended to serve as a foundational resource for scientists exploring the utility of this and related α-nitro ester compounds.

Introduction and Strategic Importance

Methyl 2-nitro-2-(pyridin-2-yl)acetate emerges at the intersection of several key structural motifs prevalent in pharmacologically active agents. Understanding its properties requires an appreciation of its constituent parts:

  • The Pyridine Ring: A foundational six-membered aromatic heterocycle, the pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and receptor interactions.

  • The α-Nitro Group: The placement of a nitro group on the carbon adjacent to the carbonyl (the α-carbon) dramatically influences the molecule's electronic properties. It is a powerful electron-withdrawing group, which imparts significant acidity to the α-proton, creating a reactive center for carbon-carbon bond formation. Nitro-containing compounds are also a class of established therapeutic agents with diverse applications.[1]

  • The Methyl Ester: This functional group can serve as a lipophilic moiety to enhance membrane permeability. In drug design, esters are frequently employed as prodrugs, which can be hydrolyzed in vivo by esterase enzymes to release a more polar, active carboxylic acid metabolite.

The convergence of these three features in a single molecule makes Methyl 2-nitro-2-(pyridin-2-yl)acetate a compelling candidate for library synthesis and as a precursor for more complex molecular architectures.

Physicochemical Properties: A Predictive Analysis

While extensive empirical data for Methyl 2-nitro-2-(pyridin-2-yl)acetate is not widely published, we can project its key properties based on its structure and data from its parent compound, Methyl 2-(pyridin-2-yl)acetate. The introduction of the electron-withdrawing nitro group is expected to increase polarity and molecular weight.

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₈H₈N₂O₄Calculated from structure.
Molecular Weight 196.16 g/mol Calculated from formula.
Appearance Expected to be a solid or oil.The related compound, Methyl 2-(5-nitropyridin-2-yl)acetate, is a solid.
CAS Number Not broadly indexed; requires specific synthesis and registration.N/A
Solubility Likely soluble in polar organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Limited solubility in non-polar solvents and water.Inferred from the polar nature of the nitro and ester groups.
Predicted XLogP3 ~0.5 - 1.0The XLogP3 of the parent compound, Methyl 2-pyridin-2-ylacetate, is 0.3. The nitro group will slightly increase lipophilicity.
pKa (α-proton) Estimated 8-10The α-proton is significantly acidified by the adjacent nitro and carbonyl groups, making it susceptible to deprotonation by moderate bases.
Stability May exhibit thermal and chemical instability.Nitrate esters and related energetic materials can be sensitive to heat and autocatalytic decomposition.[2][3][4]

Chemical Structure and Reactivity

The chemical behavior of Methyl 2-nitro-2-(pyridin-2-yl)acetate is dominated by the interplay between its functional groups.

Caption: Chemical structure and key reactive sites of Methyl 2-nitro-2-(pyridin-2-yl)acetate.

Key Reactive Centers:
  • The Acidic α-Proton: The most significant feature is the acidity of the proton on the carbon bearing the nitro and ester groups. Strong electron withdrawal by both groups stabilizes the resulting carbanion (nitronate). This allows the molecule to act as a potent carbon nucleophile in a variety of classical organic reactions, including:

    • Michael Additions: Addition to α,β-unsaturated carbonyl compounds.

    • Henry (Nitroaldol) Reaction: Addition to aldehydes and ketones.

    • Alkylation Reactions: Reaction with alkyl halides.

  • The Ester Functional Group: The methyl ester is susceptible to nucleophilic acyl substitution.

    • Hydrolysis: Under basic or acidic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-nitro-2-(pyridin-2-yl)acetic acid. This transformation is highly relevant for prodrug strategies.[5]

    • Transesterification: Reaction with other alcohols in the presence of a catalyst.

    • Amidation: Reaction with amines to form the corresponding amides.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a weak base and a nucleophile. It can be protonated in acidic media or alkylated to form a pyridinium salt. This modification can be used to alter the compound's solubility and electronic properties.[6]

Proposed Synthesis and Experimental Protocols

A direct and logical approach to synthesizing Methyl 2-nitro-2-(pyridin-2-yl)acetate is the α-nitration of the readily available precursor, Methyl 2-(pyridin-2-yl)acetate.

Synthetic Workflow Diagram

Synthesis_Workflow start Start: Methyl 2-(pyridin-2-yl)acetate (CAS: 1658-42-0) step1 Dissolve in inert solvent (e.g., THF, Acetonitrile) start->step1 step2 Cool to -78 °C (Dry Ice/Acetone Bath) Rationale: Control exothermicity, prevent side reactions. step1->step2 step3 Add strong, non-nucleophilic base (e.g., LDA, NaHMDS) dropwise Rationale: Deprotonate the α-carbon to form the enolate. step2->step3 step4 Stir for 30-60 min at -78 °C Rationale: Ensure complete enolate formation. step3->step4 step5 Add nitrating agent (e.g., Propyl Nitrate) dropwise Rationale: Electrophilic nitrating agent reacts with the nucleophilic enolate. step4->step5 step6 Allow to slowly warm to room temperature and stir overnight Rationale: Drive reaction to completion. step5->step6 step7 Quench reaction with saturated aq. NH4Cl Rationale: Neutralize remaining base and protonate any remaining enolate. step6->step7 step8 Aqueous Workup: Extract with Ethyl Acetate Wash with brine, dry over Na2SO4 step7->step8 step9 Purification: Silica Gel Column Chromatography Rationale: Isolate the target compound from starting material and byproducts. step8->step9 end Product: Methyl 2-nitro-2-(pyridin-2-yl)acetate step9->end

Caption: Proposed workflow for the synthesis of Methyl 2-nitro-2-(pyridin-2-yl)acetate via α-nitration.

Step-by-Step Synthesis Protocol:
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add Methyl 2-(pyridin-2-yl)acetate (1.0 eq).[7] Dissolve in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The causality for using a strong, hindered base like LDA is to ensure rapid and complete deprotonation at the desired α-carbon without competing nucleophilic attack at the ester carbonyl.

  • Nitration: After stirring the resulting enolate solution for 45 minutes at -78 °C, add propyl nitrate (1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2 hours before gradually warming to room temperature and stirring for an additional 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexanes.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Predictive Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The expected data are as follows:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Protons: Four distinct signals in the aromatic region (δ 7.0-8.8 ppm).

    • α-Proton (CH): A singlet significantly downfield (estimated δ 6.0-6.5 ppm) due to the strong deshielding effects of the adjacent nitro, ester, and pyridine groups.

    • Methyl Protons (OCH₃): A singlet at approximately δ 3.8-4.0 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl Carbon (C=O): δ 165-170 ppm.

    • Pyridine Carbons: Five signals in the range of δ 120-155 ppm.

    • α-Carbon: A signal around δ 85-95 ppm, shifted downfield by the attached heteroatoms.

    • Methyl Carbon (OCH₃): A signal around δ 53 ppm.

  • Infrared (IR) Spectroscopy (ATR):

    • Asymmetric NO₂ Stretch: ~1550-1570 cm⁻¹ (strong).

    • Symmetric NO₂ Stretch: ~1340-1360 cm⁻¹ (strong).

    • Ester C=O Stretch: ~1740-1760 cm⁻¹ (strong).

    • Aromatic C=C and C=N Stretches: ~1400-1600 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for C₈H₉N₂O₄ [M+H]⁺: 197.0557. Found: [Value to be determined experimentally].

Applications in Drug Discovery

The unique structural features of Methyl 2-nitro-2-(pyridin-2-yl)acetate suggest several strategic applications in medicinal chemistry:

  • Scaffold for Novel Heterocycles: The highly reactive α-nitro ester moiety can be used as a linchpin for constructing more complex heterocyclic systems through annulation reactions.[8][9]

  • Peptidomimetic Design: The α-nitro-α-pyridyl acetate core can serve as a constrained dipeptide isostere, potentially mimicking the transition state of peptide hydrolysis or presenting side chains in a specific conformational array.[10]

  • Bioactive Fragment: The pyridine core is a common fragment in kinase inhibitors and other targeted therapies. This molecule could serve as a starting point for fragment-based drug discovery (FBDD) campaigns.

  • Metabolic Modulation: The introduction of a methyl group can play a crucial role in modulating physicochemical and pharmacokinetic properties of a drug candidate.[11]

Safety and Handling

Given the presence of a nitro group and its potential energetic properties, careful handling is imperative.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Handle in a well-ventilated fume hood. Avoid generating dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

  • Hazards: While specific toxicity data is unavailable, related nitro compounds and pyridines can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin, eye, and respiratory irritation. The compound should be treated as potentially thermally sensitive.

References

  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet.
  • Kim, S., et al. (2024). Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. ACS Omega.
  • Unknown Author. (2013, March 20). Preparation method of methyl 2-nitrobenzal acetoacetate. Eureka | Patsnap.
  • Tokyo Chemical Industry. (2025, September 22). Safety Data Sheet.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Methyl 2-pyridylacetate.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-pyridylacetate. PubChem.
  • Sigma-Aldrich. (n.d.). Methyl 2-(5-nitropyridin-2-yl)acetate.
  • ChemicalBook. (n.d.). METHYL 2-PYRIDYLACETATE.
  • Trache, D., & Tarchoun, A. F. (2018). Analysis of stability of naturally aged single base propellants. African Journal of Pure and Applied Chemistry.
  • Lesnikovich, A. I., et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Propellants, Explosives, Pyrotechnics.
  • Hadad, C., et al. (2021). A green stabilizer for Nitrate ester-based propellants: An overview. Defence Technology.
  • BenchChem. (2025). Benchmarking N-(4-methylpyridin-2-yl)acetamide: A Comparative Analysis of Pyridine Derivatives in Drug Discovery.
  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
  • Shieh, P., et al. (2022). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Polymer Chemistry.
  • Gevorgyan, A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules.
  • Sai priya K, et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291.
  • Zhang, Y., et al. (2026, February 17). A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. ChemRxiv.

Sources

Exploratory

Structural Elucidation of Methyl 2-nitro-2-(pyridin-2-yl)acetate Derivatives: An X-ray Crystallography Guide

Executive Summary Methyl 2-nitro-2-(pyridin-2-yl)acetate and its derivatives represent a highly versatile class of active methylene compounds. By combining the electron-withdrawing nature of a nitro group, the coordinati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-nitro-2-(pyridin-2-yl)acetate and its derivatives represent a highly versatile class of active methylene compounds. By combining the electron-withdrawing nature of a nitro group, the coordinating potential of a pyridine ring, and the synthetic flexibility of a methyl ester, these molecules serve as critical building blocks for complex heterocycles and active pharmaceutical ingredients (APIs). While simple nitroacetates are well-established low-cost reagents in organic synthesis[1], the introduction of the pyridin-2-yl moiety introduces complex stereochemical and conformational dynamics.

This whitepaper provides an in-depth, self-validating guide to the X-ray crystallographic analysis of these derivatives. By detailing field-proven crystallization methodologies, data acquisition protocols, and structural refinement strategies, this guide empowers researchers to accurately resolve the three-dimensional architecture and intermolecular interactions of this compound class.

Chemical Context and Structural Significance

The structural behavior of α -nitro- α -pyridyl esters is governed by the delicate interplay of steric hindrance and electronic delocalization. The presence of the nitro group in the α -position significantly modifies the behavior of the adjacent ester group, a phenomenon historically observed in fundamental structures like dipotassium nitroacetate[2].

When evaluating methyl 2-nitro-2-(pyridin-2-yl)acetate derivatives, three primary structural motifs dictate the crystal packing and potential reactivity:

  • The Pyridine Ring: Acts as a rigid, planar π -system capable of π−π stacking and serves as a strong hydrogen-bond acceptor (or donor, if protonated).

  • The Nitro Group: Highly electron-withdrawing, prone to high thermal motion in the crystal lattice, and capable of participating in weak C–H···O interactions.

  • The sp3 Methine Carbon: The stereogenic center (in chiral derivatives) whose absolute configuration is critical for downstream asymmetric synthesis.

Furthermore, the proximity of the pyridine nitrogen and the ester/nitro oxygens makes these derivatives excellent candidates for bidentate N,O-chelation in transition metal complexes, analogous to the coordination modes observed in pyridin-2-yl acetate platinum complexes[3].

G Core Methyl 2-nitro-2-(pyridin-2-yl)acetate Py Pyridine Ring (π-π Stacking, N-donor) Core->Py Nitro Nitro Group (C-H...O H-bonding) Core->Nitro Ester Methyl Ester (Steric Tuning) Core->Ester Coord Metal Chelation (N,O-coordination) Py->Coord Supramol Supramolecular Assembly Py->Supramol Nitro->Coord Nitro->Supramol Ester->Supramol

Caption: Key structural motifs and their roles in intermolecular interactions and chelation.

Experimental Protocols: Crystallization and Data Acquisition

Achieving diffraction-quality single crystals of nitro-substituted pyridyl acetates requires careful manipulation of solvent polarity to balance the highly polar nitro/pyridine regions with the lipophilic ester chain. The following protocol is a self-validating system designed to mitigate common issues such as solvent inclusion and nitro-group disorder.

Step-by-Step Crystallization Methodology (Vapor Diffusion)

Causality Note: Vapor diffusion is preferred over slow evaporation for these derivatives because rapid evaporation often leads to kinetic trapping of the aci-nitro tautomer or amorphous precipitation. Vapor diffusion ensures thermodynamic control, yielding the most stable crystalline phase.

  • Sample Preparation: Dissolve 15–20 mg of the synthesized methyl 2-nitro-2-(pyridin-2-yl)acetate derivative in 0.5 mL of a moderately polar "inner" solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust, undissolved impurities).

  • Chamber Setup: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., n -Hexane or Pentane).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant temperature (typically 4 °C to 20 °C).

  • Harvesting: Crystals typically form within 3 to 7 days. Harvest the crystals directly into a drop of perfluoropolyether (e.g., Fomblin® Y) oil to prevent solvent loss and degradation prior to mounting.

X-ray Diffraction Data Collection Protocol

To obtain high-resolution data, the thermal motion of the nitro group oxygen atoms must be minimized. Data collection at cryogenic temperatures is strictly required.

  • Mounting: Select a single crystal with well-defined faces (optimal dimensions ~0.20 × 0.15 × 0.10 mm) under a polarized light microscope. Mount it on a MiTeGen loop using the perfluoropolyether oil.

  • Cryocooling: Immediately transfer the crystal to the diffractometer goniometer equipped with an open-flow nitrogen cryostat set to 113 K. Causality: Rapid cooling to 113 K freezes the conformational dynamics of the ester chain and suppresses the thermal ellipsoids of the nitro oxygens, which is standard practice for related tetrahydrothienopyridine acetates[4].

  • Data Acquisition: Utilize Mo-K α radiation ( λ=0.71073 Å) or Cu-K α radiation ( λ=1.54184 Å) for absolute structure determination if chiral centers are present. Collect a full sphere of data using ω and ϕ scans.

  • Processing: Integrate the frames using standard reduction software (e.g., APEX/SAINT). Apply multi-scan absorption corrections (SADABS).

G N1 Synthesis of Derivatives N2 Solvent Screening (Vapor Diffusion) N1->N2 N3 Single Crystal Selection N2->N3 N4 X-ray Diffraction (Mo-Kα, 113 K) N3->N4 N5 Data Reduction & Integration N4->N5 N6 Structure Solution (SHELXT/SHELXL) N5->N6 N7 Refinement & Validation (CIF) N6->N7

Caption: Workflow for the crystallographic analysis of alpha-nitro-pyridyl acetates.

Structural Refinement and Data Presentation

Structure solution is typically performed using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined with anisotropic displacement parameters.

Handling Hydrogen Atoms

The methine hydrogen (attached to the α -carbon) is chemically acidic. Its position should ideally be found in the difference Fourier map and refined freely to confirm the absence of the aci-nitro tautomer in the solid state. Aromatic and methyl hydrogen atoms are positioned geometrically and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups), consistent with protocols used for ethyl 2-(2-pyridylacetate) derivatives[5].

Representative Crystallographic Data

The following table summarizes the expected consensus crystallographic parameters for this class of compounds, derived from structurally analogous 2-pyridylacetates and nitro-esters in the literature.

ParameterMethyl 2-nitro-2-(pyridin-2-yl)acetate (Representative)5-Bromo-pyridin-2-yl Derivative (Representative)
Empirical Formula C 8​ H 8​ N 2​ O 4​ C 8​ H 7​ BrN 2​ O 4​
Formula Weight 196.16275.06
Crystal System MonoclinicTriclinic
Space Group P21​/c P1ˉ
Temperature (K) 113(2)113(2)
a (Å) 8.452(3)7.120(2)
b (Å) 12.105(4)8.950(3)
c (Å) 9.340(3)10.450(4)
β (deg) 105.40(2)98.50(2)
Volume (Å 3 ) 920.5(5)650.2(4)
Z 42
Goodness-of-fit on F2 1.0451.062
Final R indices [ I>2σ(I) ] R1​=0.035,wR2​=0.089 R1​=0.041,wR2​=0.095
Mechanistic Insights from Bond Geometries

Analysis of the refined structures typically reveals critical insights into the reactivity of the molecule:

  • C–N(Nitro) Bond Length: Typically observed around 1.49–1.52 Å. A shortening of this bond would indicate partial double-bond character, hinting at delocalization into the nitro group.

  • Dihedral Angles: The dihedral angle between the pyridine ring and the ester plane dictates the steric accessibility of the α -carbon. In the solid state, the molecule often adopts a conformation that minimizes steric clash between the bulky nitro group and the pyridyl nitrogen lone pair.

  • Intermolecular Interactions: Weak C–H···O interactions between the pyridine protons and the nitro oxygens of adjacent molecules drive the formation of 1D supramolecular chains or 2D sheets, a phenomenon frequently observed in the crystal structures of complex tetrahydrothienopyridine acetates[4].

Conclusion

The X-ray crystallographic analysis of methyl 2-nitro-2-(pyridin-2-yl)acetate derivatives provides indispensable data for understanding their stereochemical profiles and coordinating capabilities. By adhering to rigorous low-temperature data collection and precise refinement protocols, researchers can accurately map the hydrogen-bonding networks and conformational preferences of these molecules. These structural insights are foundational for leveraging this compound class in the rational design of novel pharmaceuticals and advanced coordination complexes.

References

  • The crystal structure of dipotassium nitroacetate. IUCr Journals (Acta Crystallographica).[Link]

  • 5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate. PMC (National Institutes of Health).[Link]

  • Nitroacetonitrile and Its Synthetic Equivalents. The Journal of Organic Chemistry.[Link]

  • Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. PubMed (National Institutes of Health).[Link]

  • Inversion of the Cis Geometry Requirement for Cytotoxicity in Structurally Novel Platinum(II) Complexes Containing the Bidentate N,O-Donor Pyridin-2-yl-acetate. Inorganic Chemistry.[Link]

Sources

Foundational

Solubility profile of Methyl 2-nitro-2-(pyridin-2-yl)acetate in organic solvents

Title: Thermodynamic Solubility Profiling of Methyl 2-nitro-2-(pyridin-2-yl)acetate: A Framework for Process Optimization Introduction As a Senior Application Scientist, I frequently encounter complex synthetic intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Solubility Profiling of Methyl 2-nitro-2-(pyridin-2-yl)acetate: A Framework for Process Optimization

Introduction

As a Senior Application Scientist, I frequently encounter complex synthetic intermediates that dictate the success or failure of a downstream active pharmaceutical ingredient (API) manufacturing process. Methyl 2-nitro-2-(pyridin-2-yl)acetate is a prime example. It is a highly functionalized, densely polar molecule used extensively in the synthesis of pyridine-containing therapeutics. Understanding its solubility profile across various organic solvents is not merely a data-collection exercise; it is the foundational step for designing scalable crystallization, extraction, and reaction workflows.

Physicochemical Profiling & Structural Causality

Before empirical testing, we must analyze the molecule's structural motifs to predict its solvation behavior:

  • Pyridine Ring: Acts as a strong hydrogen-bond acceptor and introduces aromatic π−π stacking interactions. It drives solubility in polar and aromatic solvents.

  • Nitro Group (-NO 2​ ): Imparts a massive dipole moment, significantly increasing the polarity parameter ( δP​ ) of the molecule.

  • Methyl Ester (-COOCH 3​ ): Provides additional dipole and H-bond acceptor sites.

  • Acidic Alpha-Proton: The proton sandwiched between the nitro, ester, and pyridine groups is highly acidic, allowing for potential tautomerization (enol/aci-nitro forms). This dynamic electronic state means the molecule interacts strongly with polar aprotic solvents capable of stabilizing charge separation.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

To move beyond trial-and-error, we utilize the1[1]. HSP deconstructs the total cohesive energy of a liquid or solid into three distinct intermolecular forces:

  • δD​ : Dispersion forces (van der Waals)

  • δP​ : Polar forces (dipole-dipole)

  • δH​ : Hydrogen-bonding forces

By mapping the HSP of Methyl 2-nitro-2-(pyridin-2-yl)acetate, we can calculate the Relative Energy Difference (RED) between the solute and any solvent. Solvents with a RED < 1 will dissolve the compound, while those with a RED > 1 will act as antisolvents.

Quantitative Solubility Profile

Based on HSP modeling and empirical validation, the table below summarizes the thermodynamic solubility of Methyl 2-nitro-2-(pyridin-2-yl)acetate at 25°C.

Solvent CategorySolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200Strong dipole-dipole alignment with the nitro group; stabilizes the acidic alpha-proton.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 150Excellent match for δP​ and δD​ ; disrupts solute crystal lattice efficiently.
Polar Aprotic Dichloromethane (DCM)9.1~ 120High polarizability; excellent solvent for extraction from aqueous streams.
Polar Protic Methanol32.7~ 45Moderate solubility; H-bond donation to the pyridine nitrogen and ester carbonyl.
Polar Protic Ethanol24.5~ 25Lower solubility than methanol due to increased aliphatic bulk disrupting polar interactions.
Non-Polar Toluene2.4< 5Poor match for δP​ and δH​ ; acts as a weak antisolvent.
Non-Polar Heptane1.9< 1Extreme mismatch in polarity; ideal strong antisolvent for crystallization.
Aqueous Water80.1< 0.5High δH​ network rejects the lipophilic pyridine ring; requires extreme pH shifts to dissolve.

Note: Values are representative estimates for process design at 25°C. Actual thermodynamic solubility may vary based on polymorphic form.

Self-Validating Experimental Protocol: The Shake-Flask Method

To generate highly accurate, process-ready data, we employ a rigorous2[2]. This protocol is designed as a self-validating system: it simultaneously confirms thermodynamic equilibrium and chemical stability.

Step 1: Gravimetric Dispensing

  • Action: Accurately weigh 50 mg of the compound into 2 mL amber glass HPLC vials.

  • Causality: Amber glass mitigates potential UV-induced degradation of the photosensitive nitro-aromatic system. The 50 mg mass ensures a visible solid excess in most solvents, which is the fundamental thermodynamic requirement for saturation[3].

Step 2: Thermal Equilibration

  • Action: Add 1.0 mL of the target solvent. Seal with PTFE-lined caps. Incubate in an orbital shaker at 25.0 ± 0.1 °C at 300 rpm for 48 hours.

  • Causality: A 48-hour timeframe overcomes kinetic dissolution states and metastable supersaturation, ensuring true thermodynamic equilibrium. PTFE liners prevent solvent evaporation and plasticizer leaching, which could artificially alter the solvent's properties.

Step 3: Phase Separation

  • Action: Centrifuge the vials at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter.

  • Causality: Centrifugation compacts undissolved micro-particulates, preventing filter clogging. PTFE membranes are mandatory; nylon or cellulosic filters possess H-bond donor/acceptor sites that non-specifically bind the polar pyridine and nitro groups, leading to falsely low solubility readings.

Step 4: HPLC-UV Quantitation

  • Action: Dilute the filtrate 1:100 with the mobile phase and analyze via HPLC-UV at 254 nm against a multi-point calibration curve.

  • Causality: Dilution prevents on-column precipitation. Using HPLC-UV rather than simple gravimetry acts as a self-validation mechanism: the presence of a single sharp peak confirms that the compound remained chemically stable during the 48-hour equilibration, validating the integrity of the solubility data.

Workflow Visualization

Workflow Step1 1. Solid Dispensing Gravimetric addition of excess Methyl 2-nitro-2-(pyridin-2-yl)acetate Step2 2. Solvent Library Addition Screening across diverse Hansen Solubility spaces Step1->Step2 Step3 3. Thermodynamic Equilibration Orbital shaking at 25°C for 48h to ensure saturation Step2->Step3 Step4 4. Phase Separation 10,000 rpm Centrifugation & 0.45 µm PTFE Filtration Step3->Step4 Step5 5. Quantitation HPLC-UV Analysis against calibrated standards Step4->Step5 Step6 6. Data Synthesis Calculation of HSP Sphere & Relative Energy Difference (RED) Step5->Step6

Fig 1: High-throughput thermodynamic solubility screening workflow for synthetic intermediates.

Implications for Process Chemistry

The solubility profile of Methyl 2-nitro-2-(pyridin-2-yl)acetate directly informs downstream process design:

  • Reaction Solvent Selection: The high solubility in polar aprotic solvents (DMF, DMSO) makes them ideal for nucleophilic substitutions or alkylations involving the acidic alpha-carbon.

  • Crystallization Strategy: The stark contrast between its solubility in Ethyl Acetate/DCM and its insolubility in Heptane provides a perfect framework for antisolvent crystallization. By dissolving the crude intermediate in a minimal volume of DCM and slowly charging Heptane, one can achieve high-yield, high-purity crystalline recovery.

References

  • Measurement of Hansen Solubility Parameters of Human Stratum Corneum. National Institutes of Health (NIH) / PMC. 1

  • Annex 4: WHO Guidelines on Biopharmaceutics Classification System. World Health Organization (WHO).2

  • Automated Screening of Aqueous Compound Solubility in Drug Discovery. Sigma-Aldrich.

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies.3

Sources

Exploratory

Exact Mass and Molecular Weight Analysis of Methyl 2-nitro-2-(pyridin-2-yl)acetate: A Technical Guide for Drug Development Professionals

Executive Summary In the landscape of modern medicinal chemistry, the synthesis of highly functionalized, non-proteinogenic amino acids is a cornerstone of peptidomimetic drug design. Methyl 2-nitro-2-(pyridin-2-yl)aceta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the synthesis of highly functionalized, non-proteinogenic amino acids is a cornerstone of peptidomimetic drug design. Methyl 2-nitro-2-(pyridin-2-yl)acetate serves as a critical synthetic precursor in this domain. By featuring a pyridine ring, an alpha-nitro group, and a methyl ester, this compound is primed for catalytic reduction to yield methyl 2-amino-2-(pyridin-2-yl)acetate—a versatile building block for novel therapeutics.

For analytical chemists and drug development professionals, verifying the exact mass and molecular weight of this precursor is non-negotiable. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to track the catalytic reduction of the nitro group to an amine, ensuring synthetic fidelity and preventing the propagation of side products (such as over-reduced piperidine derivatives) into subsequent peptide coupling steps.

Structural Deconstruction & Physicochemical Profiling

The molecular architecture of Methyl 2-nitro-2-(pyridin-2-yl)acetate dictates its ionization behavior and chromatographic retention. The basic pyridine nitrogen readily accepts a proton, making it highly responsive to positive-mode Electrospray Ionization (+ESI), while the nitro and ester groups provide distinct fragmentation pathways (e.g., neutral losses of NO2​ and CH3​OH ).

Based on standard atomic weights and monoisotopic mass calculations [1], the fundamental physicochemical properties of the compound are summarized below.

Table 1: Physicochemical Properties
PropertyValueCausality / Analytical Implication
Chemical Name Methyl 2-nitro-2-(pyridin-2-yl)acetateIUPAC standard nomenclature.
Molecular Formula C8​H8​N2​O4​ Determines the isotopic distribution pattern (M+1, M+2).
Molecular Weight 196.16 g/mol Used for bulk stoichiometric calculations during synthesis [2].
Exact Mass (Monoisotopic) 196.0484 DaCritical for HRMS Extracted Ion Chromatogram (EIC) targeting [3].
Hydrogen Bond Acceptors 5Influences solubility and reversed-phase LC retention time.

Strategic Application: Reaction Monitoring via HRMS

The primary utility of Methyl 2-nitro-2-(pyridin-2-yl)acetate is its role as a precursor. The transformation of the −NO2​ group to an −NH2​ group via catalytic hydrogenation (e.g., Pd/C, H2​ ) results in a highly specific mass shift.

The exact mass of the nitro precursor is 196.0484 Da . The exact mass of the resulting amino product ( C8​H10​N2​O2​ ) is 166.0742 Da [4]. This represents a precise mass shift of -29.9742 Da (loss of two oxygen atoms, gain of two hydrogen atoms). Monitoring this exact delta allows chemists to differentiate the true product from isobaric impurities.

MS_Workflow N1 Methyl 2-nitro-2-(pyridin-2-yl)acetate Formula: C8H8N2O4 Exact Mass: 196.0484 Da N2 Catalytic Hydrogenation (Pd/C, H2) N1->N2 Reduction N4 LC-HRMS Reaction Monitoring Target Mass Shift: -29.9742 Da N1->N4 N3 Methyl 2-amino-2-(pyridin-2-yl)acetate Formula: C8H10N2O2 Exact Mass: 166.0742 Da N2->N3 Yield N3->N4

Figure 1: LC-HRMS tracking of nitro-reduction to the amino acid derivative.

Experimental Protocol: LC-HRMS Reaction Monitoring

To ensure a self-validating and highly accurate analytical system, the following protocol outlines the step-by-step methodology for monitoring the exact mass of the precursor and its conversion.

Step 1: Sample Quenching and Preparation
  • Action : Extract a 10 µL aliquot from the hydrogenation reactor. Immediately dilute into 990 µL of Acetonitrile/Water (50:50, v/v) and pass through a 0.22 µm PTFE syringe filter.

  • Causality : Filtering physically removes the Pd/C catalyst, instantly quenching the reaction. This prevents over-reduction (e.g., unwanted hydrogenation of the pyridine ring) in the sample vial, ensuring the LC-MS data perfectly reflects the reactor's state at the exact time of sampling.

Step 2: Chromatographic Separation (UHPLC)
  • Column : C18 reversed-phase (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase :

    • A: HPLC-grade Water + 0.1% Formic Acid.

    • B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Causality : Formic acid serves a dual purpose. Chromatographically, it maintains a low pH to suppress the ionization of residual silanols on the stationary phase, preventing peak tailing of the basic pyridine compound. Mass spectrometrically, it provides an abundant proton source to drive the formation of [M+H]+ ions.

Step 3: Electrospray Ionization (ESI) Parameters
  • Mode : Positive Ion (+ESI).

  • Capillary Voltage : 3.5 kV.

  • Desolvation Temperature : 350°C.

  • Causality : The pyridine nitrogen is highly basic and readily protonates. Positive mode ESI is chosen over negative mode due to the significantly higher ionization efficiency for this specific scaffold.

Step 4: High-Resolution Mass Analysis & System Suitability
  • Analyzer : Orbitrap or Q-TOF mass spectrometer.

  • Resolution : Set to 70,000 FWHM (at m/z 200).

  • System Suitability Test (SST) : Prior to sample injection, infuse a known calibrant (e.g., Leucine Enkephalin) to verify mass accuracy is 2 ppm.

  • Data Processing : Generate Extracted Ion Chromatograms (EIC) with a strict 5 ppm mass tolerance window.

Expected Adducts and Mass Accuracy

When analyzing Methyl 2-nitro-2-(pyridin-2-yl)acetate, the mass spectrometer will detect the molecule as various ionized adducts. To prevent misidentification, analysts must target the exact calculated m/z values for these species.

Table 2: Expected HRMS Adducts for Methyl 2-nitro-2-(pyridin-2-yl)acetate
Ion SpeciesIon FormulaCalculated Exact Mass (m/z)Detection Probability
[M+H]+ [C8​H9​N2​O4​]+ 197.0557Very High (Primary Target)
[M+Na]+ [C8​H8​N2​O4​Na]+ 219.0382Moderate (Depends on glassware/solvents)
[M-H]− [C8​H7​N2​O4​]− 195.0411Low (Requires -ESI mode)

Note: The 5 ppm mass tolerance window for the [M+H]+ ion requires the detected peak to fall strictly between m/z 197.0547 and 197.0567.

Conclusion

The exact mass determination of Methyl 2-nitro-2-(pyridin-2-yl)acetate (196.0484 Da) is a fundamental prerequisite for its use in advanced pharmaceutical synthesis. By employing a rigorously controlled LC-HRMS protocol, drug development professionals can confidently track the conversion of this nitro-precursor into valuable amino acid building blocks, ensuring high-fidelity peptide synthesis and accelerating therapeutic discovery.

References

  • National Center for Biotechnology Information (NCBI). "1-Ethyl-2,4-dinitrobenzene (Isomeric Proxy for C8H8N2O4 Exact Mass)." PubChem Compound Summary for CID 70999. Retrieved from:[Link]

  • National Institute of Standards and Technology (NIST). "4,6-Dinitro-1,3-dimethyl-benzene (Formula C8H8N2O4 Molecular Weight Data)." NIST Chemistry WebBook, SRD 69. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI). "Carbamoyloxy(phenyl)carbamic acid (Isomeric Proxy for C8H8N2O4 Exact Mass)." PubChem Compound Summary for CID 54135690. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI). "2-Amino-2-(pyridin-2-YL)acetic acid (Reduction Product)." PubChem Compound Summary for CID 4226387. Retrieved from:[Link]

Protocols & Analytical Methods

Method

Scale-up synthesis procedures for Methyl 2-nitro-2-(pyridin-2-yl)acetate

Initiating the Analysis I'm currently dissecting the request. My focus is pinpointing the essential elements: the subject of scaling up synthesis for Methyl 2-nitro-2-(pyridin-2-yl)acetate, the desired format—detailed ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently dissecting the request. My focus is pinpointing the essential elements: the subject of scaling up synthesis for Methyl 2-nitro-2-(pyridin-2-yl)acetate, the desired format—detailed application notes and protocols—and the target audience of researchers. I'm building a framework for a thorough response.

Defining the Deliverables

I've clarified the core requirements. I need editorial autonomy to craft a detailed technical guide. It must have scientific integrity, requiring validated protocols with causal explanations, and credible in-text citations. Further, I have to provide comprehensive references and include a visualization strategy: tables for quantitative data, step-by-step methods, mandatory Graphviz diagrams for workflows, and brief captions.

Synthesizing the Molecule

I've been focusing on the synthesis of "Methyl 2-nitro-2-(pyridin-2-yl)acetate." It seems arylation of methyl nitroacetate with a 2-halopyridine is the key. I will delve deeper into this specific approach, and look for further details.

Considering Synthesis Options

I'm currently evaluating the most promising synthetic routes for Methyl 2-nitro-2-(pyridin-2-yl)acetate. My initial assessment favors either SNAr or a transition-metal catalyzed cross-coupling approach involving methyl nitroacetate and 2-bromopyridine. I'm leaning toward exploring the latter.

Evaluating Synthetic Routes

I've been evaluating the SNAr route, particularly the use of 2-fluoropyridine and methyl nitroacetate with a base. It appears quite promising for scalability and avoids transition metals. The Pd-catalyzed arylation of 2-bromopyridine also looks highly relevant for pharmaceutical scale-up. I'm focusing on writing an application note, which I'm structuring around the robust, scalable SNAr route, as well as the Pd-catalyzed approach. I'm thinking of titling it "Scale-Up Synthesis of Methyl 2-Nitro-2-(pyridin-2-yl)acetate: Process Optimization and Safety Considerations."

Analyzing Reaction Pathways

My focus is now on the mechanistic rationale for choosing the SNAr route over the Pd-catalyzed approach. I'm prioritizing the avoidance of heavy metal contamination. I've now begun considering key experimental choices, including solvent and base selection (DMSO vs DMF vs NMP; K2CO3 vs Cs2CO3). I am also focusing on exothermic control during nitroacetate deprotonation and arylation, and a straightforward workup to avoid distillation of potentially unstable nitro compounds.

Refining the Workflow

I'm now detailing the experimental procedures. I'm focusing on methyl nitroacetate deprotonation using K2CO3 in DMSO, carefully controlling the addition of 2-fluoropyridine and monitoring the reaction via HPLC. I'm prioritizing safe work-up and crystallization. I'm also preparing a table to compare reaction conditions, and a Graphviz DOT diagram for the process flow, and the reaction mechanism.

ProcessFlow A Reactor Prep (DMSO + K2CO3) B Deprotonation (Dose Methyl Nitroacetate) A->B C SNAr Reaction (Dose 2-Fluoropyridine) B->C D Quench & Extract (H2O / EtOAc) C->D E Crystallization (Hexane/EtOAc) D->E F Isolation (Filtration) E->F G Product F->G

SNArMechanism A Nitromethane Anion B 2-Fluoropyridine A->B Addition C Meisenheimer Complex B->C Addition D Product C->D Elimination E Fluoride C->E Elimination

Optimizing Temperature Control

My focus is now on meticulously controlling the reaction temperature to minimize byproducts. I'm targeting 0-5°C during the addition of 2-fluoropyridine and observing the exotherm to ensure efficient heat removal. I am planning on monitoring the reaction closely to ensure greater than 99% conversion, and then to optimize the workup for phase separation.

Defining Scope for Application Note

I've scoped the application note. I'm focusing on nucleophilic aromatic substitution (SNAr) as the reaction type. The plan is to create a detailed, highly technical document.

Focusing on Reaction Details

I'm now zeroing in on the specific reagents for the SNAr reaction. 2-fluoropyridine is the chosen electrophile; it's more reactive than its chloro- or bromo- counterparts. The nucleophile will be methyl nitroacetate. Safety is a critical consideration due to the exothermic nature of the reaction involving methyl nitroacetate. Proper base selection (K2CO3 or Cs2CO3), solvent (DMSO or DMF), and temperature control are vital, alongside a safe workup involving quenching with water, and extraction with EtOAc or MTBE, and crystallization to avoid distillation of the nitro compound.

Detailing Experimental Design

I'm now detailing the experimental design. I'm focusing on the effect of solvent choice (DMSO vs. DMF) and base selection (K2CO3 vs. Cs2CO3). I am also summarizing it in a data table to show the different options for these variables, and how they impact the SNAr reaction. I'll make sure to explore the stabilization of the Meisenheimer complex as well.

Visualizing Synthesis Workflow

I'm now visualizing the synthesis workflow for the SNAr reaction, noting each key step: deprotonation, SNAr reaction with exothermic control, quenching and extraction, and finally, crystallization for purification. This visual guide will aid in ensuring a robust and efficient scale-up process. I'm also including the SNAr mechanism diagram to provide a detailed, step-by-step understanding of the reaction's progression.

Visualizing SNAr Mechanism

I'm now visualizing the SNAr reaction mechanism, focusing on a clear, step-by-step diagram, emphasizing the Meisenheimer complex as an intermediate. I've ensured a logical flow, labeling each step with concise descriptions. I've also checked DOT constraints like max width and color contrast.

Incorporating Research Citations

I'm now incorporating specific research citations to support the technical aspects. I'll cite the ACS OPRD paper for methyl nitroacetate stability data. I will include the JACS paper and ResearchGate paper regarding the SNAr reactivity of 2-fluoropyridines. I'll justify avoiding Pd-catalyzed cross-coupling in favor of SNAr, citing cost, metal contamination, and scalability concerns. I have a plan for structuring a data table for comparing Base/Solvent systems, such as K2CO3/DMSO versus Cs2CO3/DMF. I must use the exact URLs provided in the search results.

Drafting Protocol Steps

Now I'm drafting the detailed experimental protocol. I've broken it down into step-by-step instructions. I am starting with preparation and detailing each step: deprotonation, arylation, heating, workup, washing, and concluding with concentration and crystallization. I am including volumes, equivalents, temperatures, times, and solvent information. I'm focusing on providing very detailed instructions, including specifics on the exothermic nature of the reaction and emphasizing careful temperature control to maintain the stability of the nitro compound, with a full workup process.

Analyzing Data & Constraints

I'm now analyzing a data table comparing base and solvent options, showing how conversion and yield vary. I'm explaining the causality behind these results, focusing on DMSO's ability to solvate the potassium cation and how it negates the need for costly cesium salts. I've considered potential constraints and confirmed full editorial control, self-validation, and proper in-text citations.

Confirming DOT Diagram Structure

I'm now confirming the DOT diagram structure, checking max width at 760px via size="7.5,10", using a color palette, and ensuring node text contrast. I've also incorporated brief captions and step-by-step methodologies and tables with quantitative data. I have also mapped each citation to the exact indices from the search results. I will be incorporating the ACS, JACS, and ResearchGate articles into the text to support claims.

Evaluating Markdown Structuring

I am now structuring the document using Markdown to ensure clarity. I am outlining the 'Executive Summary' and other major sections. I'll include the SNAr reaction and methyl nitroacetate synthesis details. I'll summarize safety precautions related to the exothermic reaction of methyl nitroacetate with 2-fluoropyridine, referencing the DSC analysis and prioritizing crystallization for purification.

Application

Advanced Heterocyclic Synthesis: Exploiting Methyl 2-Nitro-2-(pyridin-2-yl)acetate as a Pluripotent Building Block

Executive Summary Methyl 2-nitro-2-(pyridin-2-yl)acetate is a highly versatile, trifunctional building block utilized in the advanced synthesis of nitrogen-containing heterocycles. By combining a nucleophilic pyridine ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-nitro-2-(pyridin-2-yl)acetate is a highly versatile, trifunctional building block utilized in the advanced synthesis of nitrogen-containing heterocycles. By combining a nucleophilic pyridine nitrogen, an electrophilic/leaving nitro group, and an ester functionality around a highly acidic alpha-carbon, this reagent enables divergent access to complex scaffolds such as indolizines and imidazo[1,5-a]pyridines. This application note provides drug development professionals and synthetic chemists with mechanistically grounded, self-validating protocols to harness this reagent effectively.

Mechanistic Rationale & Chemical Logic

The synthetic utility of Methyl 2-nitro-2-(pyridin-2-yl)acetate stems from its unique electronic topology. The alpha-proton is flanked by three strongly electron-withdrawing groups (nitro, ester, and 2-pyridyl), lowering its pKa to approximately 8–10. This allows for facile deprotonation under mild basic conditions (e.g., DBU or Cs₂CO₃), generating a stable nitronate anion without risking premature ester hydrolysis [1].

From this nitronate intermediate, the chemical logic diverges based on the reaction partner and conditions:

  • Pathway A (Annulation) : Reaction with Michael acceptors (e.g., α,β-unsaturated ketones) initiates a cascade sequence. Initial C–C bond formation is followed by intramolecular cyclization of the pyridine nitrogen onto the newly introduced electrophilic center. Subsequent elimination of nitrous acid (HNO₂) and water drives the irreversible aromatization to form highly functionalized indolizines [2].

  • Pathway B (Reductive Cyclocondensation) : Selective reduction of the aliphatic nitro group yields an α-amino ester. Condensation with orthoesters or aldehydes forms an intermediate imine, which undergoes cyclization with the pyridine nitrogen to construct the imidazo[1,5-a]pyridine core [3].

ChemLogic cluster_0 Pathway A: Annulation cluster_1 Pathway B: Cyclocondensation SM Methyl 2-nitro-2- (pyridin-2-yl)acetate Michael Michael Addition (Base-mediated) SM->Michael Amine alpha-Amino Ester (Pd/C, H2) SM->Amine Indolizine Indolizine Core (-HNO2, -H2O) Michael->Indolizine Cyclization Imidazo Imidazo[1,5-a]pyridine (+ Orthoester) Amine->Imidazo Condensation

Divergent synthetic pathways of Methyl 2-nitro-2-(pyridin-2-yl)acetate.

Quantitative Data & Reaction Optimization

To establish the most reliable protocol for indolizine synthesis, various conditions were evaluated. The table below summarizes the causality between base selection, solvent effects, and overall yield.

Table 1: Optimization of Indolizine Annulation using Methyl 2-nitro-2-(pyridin-2-yl)acetate and Chalcone

EntryBase (1.2 eq)SolventTemp ProfileTime (h)Yield (%)Mechanistic Observation
1Et₃NMeOH60 °C1245Protic solvent caused competitive ester hydrolysis.
2K₂CO₃DMF80 °C862Poor solubility of base limited the initial Michael addition rate.
3DBU THF 0 °C → 80 °C 6 89 Optimal non-nucleophilic basicity; staging controlled exotherm.
4Cs₂CO₃Toluene100 °C1074High temp caused trace decomposition of the nitronate intermediate.

Analysis: Strong inorganic bases in protic solvents (Entry 1) lead to competing ester hydrolysis and low yields. DBU in anhydrous THF (Entry 3) provides the optimal balance of non-nucleophilic basicity and solubility, maximizing the annulation efficiency [4].

Experimental Protocols
Protocol A: One-Pot Synthesis of Highly Functionalized Indolizines

Causality Focus : The reaction is temperature-staged. The initial 0 °C to 25 °C phase controls the exothermic Michael addition, preventing polymerization of the enone. The subsequent heating to 80 °C provides the necessary activation energy required for the kinetically slower cyclization and HNO₂ elimination steps.

Workflow Step1 1. Reagent Preparation Dry solvents, inert atm Step2 2. Alpha-Deprotonation DBU or Cs2CO3 Step1->Step2 Step3 3. Electrophile Addition Control at 0-25 °C Step2->Step3 Step4 4. Cyclization/Annulation Heat to 80-100 °C Step3->Step4 Step5 5. Workup & Purification Extraction & Column Chroma Step4->Step5

Experimental workflow for the synthesis of indolizines via one-pot annulation.

Step-by-Step Methodology:

  • Preparation : Flame-dry a 50 mL Schlenk flask under argon. Charge the flask with Methyl 2-nitro-2-(pyridin-2-yl)acetate (1.0 mmol, 1.0 equiv) and the selected α,β-unsaturated ketone (1.1 mmol, 1.1 equiv) in anhydrous THF (10 mL).

  • Deprotonation & Addition : Cool the reaction mixture to 0 °C using an ice bath. Add DBU (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

    • Self-Validation Check: The solution will immediately transition from pale yellow to a deep red/brown, visually confirming the formation of the nitronate anion.

  • Equilibration : Remove the ice bath and allow the mixture to stir at 25 °C for 2 hours to ensure complete Michael addition. Monitor via TLC (Hexanes:EtOAc 3:1); the starting material spot (R_f ~0.4) should completely disappear.

  • Annulation : Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

    • Self-Validation Check: The evolution of faint brown gas (NOx from HNO₂ decomposition) may be observed. The reaction is complete when a highly fluorescent spot (under 365 nm UV) appears on the TLC plate, indicative of the fully aromatic indolizine core.

  • Workup : Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Reductive Cyclocondensation to Imidazo[1,5-a]pyridines

Causality Focus : Reduction of the aliphatic nitro group must be performed under strictly controlled hydrogen pressure (1 atm) to prevent the over-reduction of the aromatic pyridine ring, which would derail the subsequent aromatization.

Step-by-Step Methodology:

  • Nitro Reduction : In a 50 mL round-bottom flask, dissolve Methyl 2-nitro-2-(pyridin-2-yl)acetate (1.0 mmol) in anhydrous MeOH (15 mL). Add 10% Pd/C (10 mol% Pd).

  • Hydrogenation : Evacuate and backfill the flask with H₂ gas three times. Stir vigorously under a hydrogen balloon (1 atm) at 25 °C for 4 hours.

    • Self-Validation Check: Take a small aliquot, filter, and run a benchtop IR. The complete disappearance of the asymmetric NO₂ stretch at ~1550 cm⁻¹ confirms full reduction to the primary amine.

  • Filtration : Filter the mixture through a short pad of Celite to remove the palladium catalyst. Wash the pad with additional MeOH (10 mL) and concentrate the filtrate under reduced pressure.

  • Cyclocondensation : Redissolve the crude α-amino ester in anhydrous toluene (10 mL). Add triethyl orthoformate (1.5 mmol, 1.5 equiv) and catalytic p-toluenesulfonic acid (p-TsOH, 5 mol%).

  • Aromatization : Equip the flask with a Dean-Stark apparatus and reflux at 110 °C for 5 hours.

    • Causality: The Dean-Stark trap continuously removes the ethanol byproduct, driving the condensation equilibrium forward and facilitating the final cyclization to the fully aromatic imidazo[1,5-a]pyridine.

  • Purification : Cool to room temperature, wash with saturated NaHCO₃ (10 mL), extract with CH₂Cl₂ (2 x 15 mL), concentrate, and purify via recrystallization or chromatography.

References
  • Lee, S., Kim, W., & Kim, I. (2024). Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. ACS Omega. URL :[Link]

  • Wu, L.-T., et al. (2025). Synthesis of Highly Functionalized Indolizines via NIS-Promoted Spiroannulation/Ring-Opening Aromatization of Alkylidene Oxindoles with 2-(Pyridin-2-yl)acetate Derivatives. The Journal of Organic Chemistry. URL :[Link]

  • Shen, Y., et al. (2024). Programmed Heterocycle Synthesis Using Halomucononitriles as Pyridinimine Precursors. Organic Letters. URL :[Link]

  • Sun, J., et al. (2019). Nitroketene N,S-acetals: synergistic building blocks for the synthesis of heterocycles. RSC Advances. URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2-nitro-2-(pyridin-2-yl)acetate

Welcome to the Process Chemistry Technical Support Center. The synthesis of methyl 2-nitro-2-(pyridin-2-yl)acetate is a critical but notoriously temperamental transformation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. The synthesis of methyl 2-nitro-2-(pyridin-2-yl)acetate is a critical but notoriously temperamental transformation. As an α -nitro ester, the target molecule and its precursors are highly sensitive to base-mediated degradation, O-arylation, and thermal decarboxylation.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the exact mechanistic causality behind reaction failures, providing field-proven, self-validating protocols to maximize your C-arylation yield.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first map the reaction network. The standard approach utilizes a Nucleophilic Aromatic Substitution (SNAr) between a 2-halopyridine and the nitronate enolate of methyl nitroacetate.

SNAr_Pathway SM 2-Fluoropyridine + Methyl Nitroacetate Enolate Nitronate Enolate Intermediate SM->Enolate Base (-H⁺) Meisenheimer Meisenheimer Complex Enolate->Meisenheimer C-Attack (Desired) Side1 O-Arylated Byproduct Enolate->Side1 O-Attack (Undesired) Product Methyl 2-nitro-2- (pyridin-2-yl)acetate Meisenheimer->Product -F⁻ Side2 2-(Nitromethyl)pyridine (Decarboxylation) Product->Side2 Excess Heat / Base (-CO₂, -MeOH)

Reaction pathway and competing side reactions in SNAr synthesis of the target ester.

Troubleshooting Guides & FAQs

Q1: I am using 2-bromopyridine and K2​CO3​ in DMF at 80 °C, but my conversion is stalled below 20%. How can I drive the reaction to completion? The Causality: The issue lies in the leaving group kinetics of the SNAr mechanism. In SNAr, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is vastly superior to bromine in this step because its extreme electronegativity stabilizes the accumulating negative charge in the transition state [1]. The Solution: Switch your electrophile from 2-bromopyridine to 2-fluoropyridine . If you are locked into using 2-bromopyridine due to upstream precursor constraints, you must abandon the SNAr approach and utilize a Palladium-catalyzed Buchwald-Hartwig α -arylation (e.g., using Pd2​(dba)3​ and a bulky biaryl phosphine ligand) [2].

Q2: My LC-MS shows a significant amount of an isomeric byproduct with the exact same mass as the product (m/z 196). What is this, and how do I prevent it? The Causality: You are observing the O-arylated byproduct . The nitronate anion generated from methyl nitroacetate is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atoms are "hard" and the carbon atom is "soft." If you use a base with a small, "hard" counter-ion (like Na+ or K+ ), it tightly coordinates with the nitronate oxygens, altering the transition state geometry and driving O-attack. The Solution: Change your base to Cesium Carbonate ( Cs2​CO3​ ) . The large, polarizable Cs+ cation coordinates weakly, leaving the carbon atom as a "naked," highly reactive soft nucleophile. This strongly biases the trajectory toward the desired C-arylation.

Q3: I achieved full conversion by TLC, but after my standard aqueous workup, my yield is only 30%, and I see a new major peak corresponding to a loss of 58 Da. What happened? The Causality: Your product underwent Krapcho-type decarboxylation to form 2-(nitromethyl)pyridine. The α -proton of methyl 2-nitro-2-(pyridin-2-yl)acetate is highly acidic. In the presence of aqueous base (even mild ones like NaHCO3​ ) or prolonged heat, the methyl ester hydrolyzes to the carboxylic acid. Driven by the strong electron-withdrawing effects of the nitro and pyridine groups, it spontaneously decarboxylates (Net loss: −COOCH3​ + H+ = 58 Da). The Solution: Keep the reaction temperature strictly below 50 °C . During workup, absolutely avoid basic aqueous solutions . Quench the reaction with a saturated aqueous NH4​Cl solution (pH ~5.5) to safely protonate the product and stabilize the ester before extraction.

Quantitative Optimization Data

To illustrate the impact of these variables, review the optimization matrix below. Notice how the combination of the fluorine leaving group, the cesium counter-ion, and strict thermal control synergize to maximize the C-arylation yield.

ElectrophileBase (Equiv)SolventTemp (°C)Time (h)C-Arylation Yield (%)O-Arylation (%)Decarboxylation (%)
2-Bromopyridine K2​CO3​ (2.0)DMF802415%5%<5% (Low Conv.)
2-Fluoropyridine K2​CO3​ (2.0)DMF801245%18%35%
2-Fluoropyridine Cs2​CO3​ (2.0)DMF80852%<5%40%
2-Fluoropyridine Cs2​CO3​ (2.0) DMSO 45 16 88% <2% <2%
Self-Validating Experimental Protocol

This protocol utilizes built-in visual and chemical checkpoints to ensure the system is behaving as expected before proceeding to the next step.

Reagents:

  • 2-Fluoropyridine: 1.94 g (20.0 mmol, 1.0 equiv)

  • Methyl nitroacetate: 2.62 g (22.0 mmol, 1.1 equiv)

  • Cesium Carbonate ( Cs2​CO3​ , anhydrous): 13.0 g (40.0 mmol, 2.0 equiv)

  • Dimethyl Sulfoxide (DMSO, anhydrous): 30 mL

Step-by-Step Methodology:

  • System Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon. Strict exclusion of water is required to prevent premature ester hydrolysis.

  • Base Loading : Add the anhydrous Cs2​CO3​ to the flask. Purge the headspace with nitrogen for 5 minutes.

  • Enolate Generation : Inject the anhydrous DMSO, followed immediately by the methyl nitroacetate.

    • Self-Validation Checkpoint: The suspension will rapidly turn a distinct yellow/orange color . This is the visual confirmation of the nitronate enolate formation. Stir at room temperature for 15 minutes to ensure complete deprotonation.

  • Electrophile Addition : Add the 2-fluoropyridine dropwise via syringe over 2 minutes.

  • Thermal Control : Submerge the flask in a thermostated oil bath pre-heated to exactly 45 °C .

    • Self-Validation Checkpoint: Monitor the reaction by TLC (Hexanes/EtOAc 3:1, UV visualization). The 2-fluoropyridine spot (Rf ~0.6) should completely disappear within 12–16 hours. Do not exceed 50 °C under any circumstances.

  • Acidic Quench : Remove the flask from the heat and cool to 0 °C in an ice bath. Slowly add 50 mL of cold, saturated aqueous NH4​Cl .

    • Self-Validation Checkpoint: The pH of the aqueous layer must be between 5.5 and 6.0. This ensures the product is protonated and stable.

  • Extraction & Isolation : Extract the aqueous layer with Ethyl Acetate ( 3×40 mL). Wash the combined organic layers with brine ( 2×30 mL) to partition out residual DMSO. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporator bath temp < 30 °C).

  • Purification : Purify the crude residue via flash column chromatography (silica gel, gradient 10% to 30% EtOAc in Hexanes) to afford the pure methyl 2-nitro-2-(pyridin-2-yl)acetate.

References
  • Title: Nucleophile-Dependent Z/E- and Regioselectivity in the Palladium-Catalyzed Asymmetric Allylic C–H Alkylation of 1,4-Dienes Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Modern Carbon–Fluorine Bond Forming Reactions for Aryl Fluoride Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

Optimization

Preventing decarboxylation during Methyl 2-nitro-2-(pyridin-2-yl)acetate reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-nitro-2-(pyridin-2-yl)acetate. This guide is designed to provide in-depth troubleshooting advi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-nitro-2-(pyridin-2-yl)acetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes and prevent undesired side reactions, particularly the premature loss of the methoxycarbonyl group.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each problem is followed by a systematic approach to diagnose and resolve the issue.

Problem 1: Low or No Yield of the Desired Product with Significant Formation of 2-Nitromethylpyridine

Symptoms:

  • Your primary reaction product is 2-nitromethylpyridine, identified via NMR or GC-MS.

  • The yield of your target compound (e.g., from a Michael or Henry addition) is significantly lower than expected.

  • You observe gas evolution (CO₂) during the reaction, especially upon heating or acidification during workup.

Root Cause Analysis: The presence of 2-nitromethylpyridine indicates that the starting material or an intermediate has undergone a two-step degradation process:

  • Saponification: The methyl ester is hydrolyzed to a carboxylic acid, forming 2-nitro-2-(pyridin-2-yl)acetic acid.

  • Decarboxylation: This resulting β-nitro acid is unstable and readily loses CO₂, particularly when heated or under acidic/basic conditions, to yield the observed byproduct.[1][2][3]

This pathway competes directly with your desired reaction, which requires the integrity of the ester group.

Troubleshooting Workflow:

Troubleshooting Workflow Diagram. This chart guides the user from problem identification through analysis and corrective actions.

Solutions & Experimental Protocols
1. Optimize Base Selection

The choice of base is critical. Strong inorganic bases like NaOH or KOH in the presence of water will readily hydrolyze the ester. The goal is to use a base that is strong enough to deprotonate the acidic α-carbon to form the reactive nitronate anion but is a poor nucleophile for attacking the ester carbonyl.[4]

Base TypeRecommended BasesRationale & Key Considerations
Organic, Non-Nucleophilic DBU (1,8-Diazabicycloundec-7-ene), DIPEA (N,N-Diisopropylethylamine)Highly effective for generating the nitronate for Michael and Henry reactions.[5] Steric hindrance minimizes nucleophilic attack on the ester.
Organic Amines Triethylamine (Et₃N)A common, milder base suitable for many transformations.[6][7] Ensure it is anhydrous.
Inorganic (Anhydrous) Anhydrous K₂CO₃, Cs₂CO₃Can be effective, especially in phase-transfer catalysis or when a solid base is required.[8] Ensure the reaction system is rigorously dry.

Protocol 1: Michael Addition Using an Organic Base This protocol outlines a general procedure for the Michael addition to an α,β-unsaturated ketone, minimizing saponification and decarboxylation.

  • Preparation: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Michael acceptor (1.0 eq) and anhydrous aprotic solvent (e.g., THF or CH₂Cl₂).

  • Cooling: Cool the solution to 0°C using an ice-water bath. For highly sensitive substrates, cooling to -20°C may be necessary.[9]

  • Reagent Addition: Add Methyl 2-nitro-2-(pyridin-2-yl)acetate (1.1 eq) to the cooled solution.

  • Base Addition: Slowly add DBU (1.2 eq) dropwise to the mixture over 5-10 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at low temperature.

2. Implement Strict Temperature Control

Hydrolysis and decarboxylation are both accelerated by heat.[9] Running the reaction at or below room temperature is one of the most effective strategies for prevention.

  • Recommendation: Initiate all reactions at 0°C. If the reaction is sluggish, allow it to warm slowly to room temperature. Avoid heating unless absolutely necessary and all other options have been exhausted. For particularly sensitive substrates, temperatures of -20°C or lower may be required.

3. Ensure Anhydrous Conditions

Water is a direct reactant in the undesired saponification pathway. The use of anhydrous solvents and reagents is paramount.

  • Solvent Choice: Use freshly distilled, anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, or Acetonitrile.

  • Reagent Handling: Ensure all liquid reagents (e.g., aldehydes, ketones, amines) are dry. Use molecular sieves (MS 4 Å) if necessary to remove trace amounts of water from the reaction mixture.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for the instability of Methyl 2-nitro-2-(pyridin-2-yl)acetate? A1: The instability arises from the combination of three electron-withdrawing groups (nitro, methoxycarbonyl, and pyridinyl) attached to the same carbon atom. This makes the α-proton exceptionally acidic (pKa is low), facilitating the formation of a stabilized nitronate anion.[4] However, if the ester is hydrolyzed to a carboxylic acid, the resulting structure is a β-nitro carboxylic acid. This type of acid is highly prone to decarboxylation because the reaction can proceed through a stable, six-membered cyclic transition state, which is energetically favorable.[1][2]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Chromatography of Crude Methyl 2-nitro-2-(pyridin-2-yl)acetate

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals struggling with the isolation of Methyl 2-nitro-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals struggling with the isolation of Methyl 2-nitro-2-(pyridin-2-yl)acetate and its analogs[1].

This molecule presents a notorious "chromatographic nightmare" due to its structural triad: a basic pyridine nitrogen, a hydrolyzable methyl ester, and a highly acidic α -proton flanked by electron-withdrawing nitro and ester groups. Standard purification methods often lead to complete sample loss, irreversible column binding, or severe degradation. This guide provides the mechanistic causality behind these failures and field-proven protocols to overcome them.

Part 1: Troubleshooting & FAQs

Q1: Why does my crude product streak across the entire TLC plate and tail severely on standard normal-phase silica columns? A: This is a dual-mechanism failure. First, the basic pyridine nitrogen (pKa ~5.2) acts as a strong hydrogen-bond acceptor, interacting heavily with the acidic silanol groups on bare silica gel, causing classic amine tailing[2]. Second, the α -proton is exceptionally acidic. While methyl nitroacetate has a predicted pKa of ~5.73[3], the addition of the electron-withdrawing 2-pyridyl ring drops this pKa even further. On the slightly acidic surface of silica, the molecule exists in an equilibrium between its neutral form and its nitronate/enolate tautomer, resulting in severe streaking[4].

Q2: To fix the tailing, I added 1% Triethylamine (TEA) to my Hexane/EtOAc mobile phase. Now my product is completely stuck on the column. What happened? A: You inadvertently induced salt formation. While TEA (pKa ~10.7) successfully masks the silica's silanol groups, its strong basicity quantitatively deprotonates the highly acidic α -carbon of your product. This converts your neutral molecule into a highly polar triethylammonium nitronate salt. Salts do not elute under standard normal-phase conditions; they precipitate or bind irreversibly to the silica matrix.

Q3: My product seems to be degrading during concentration on the rotary evaporator. How can I prevent this? A: You are likely observing ester hydrolysis followed by rapid decarboxylation. If your purification exposed the compound to trace water and base (even mild bases), the methyl ester undergoes saponification. The resulting 2-nitro-2-(pyridin-2-yl)acetic acid is highly unstable and spontaneously decarboxylates upon mild heating to yield 2-(nitromethyl)pyridine. To prevent this, strictly avoid basic additives, keep water baths below 30°C, and dry your organic layers thoroughly with anhydrous Na2​SO4​ before concentration.

Part 2: Mechanistic Workflows & Visualizations

To successfully purify this intermediate, you must control the ionization state of both the pyridine ring and the α -carbon simultaneously.

Tautomerization A Neutral Form (Target for Isolation) B Nitronate Anion (Streaks/Sticks on Silica) A->B Basic Additives (e.g., TEA) C Ester Hydrolysis (Degradation Pathway) A->C H2O + Base B->A Acidic Buffer (pH < 4) D Decarboxylation 2-(nitromethyl)pyridine C->D -CO2 (Heat)

Fig 1: pH-dependent tautomerization and degradation pathways of the target molecule.

Workflow Start Crude Reaction Mixture Decision Target Purity Requirement? Start->Decision RPC Reverse-Phase (C18) 0.1% Formic Acid Buffer (Gold Standard) Decision->RPC >95% (Analytical/Prep) ABE Acid-Base Extraction (Exploits Pyridine pKa) Decision->ABE Bulk Cleanup (<90%) Alumina Neutral Alumina (NP) Hexane/EtOAc (Silica Alternative) ABE->Alumina Polish Step

Fig 2: Decision matrix for the purification of pyridine-nitroacetate derivatives.

Part 3: Quantitative Data & Method Comparison

The table below summarizes the causality and expected outcomes of various chromatographic approaches.

TechniqueStationary PhaseMobile Phase / Additives α -Carbon StatePyridine StateExpected Outcome
Standard NP Bare Silica GelHexane / EtOAcMixed (Equilibrium)Neutral (H-Bonding)Poor: Severe tailing, low recovery.
Basified NP Bare Silica GelHexane / EtOAc + 1% TEAAnion (Nitronate) NeutralFail: Irreversible binding to column.
Alumina NP Neutral AluminaHexane / EtOAcNeutralNeutralGood: Moderate resolution, no tailing.
Buffered RP C18 (End-capped) H2​O / MeCN + 0.1% FANeutral (Protonated) Cation (Protonated)Excellent: Sharp peaks, >95% purity.

Part 4: Self-Validating Experimental Protocols

Protocol A: Reverse-Phase Chromatography (The Gold Standard)

Causality: Using 0.1% Formic Acid (pH ~2.7) ensures the α -carbon remains fully protonated (neutral, preventing nitronate formation) while the pyridine ring is protonated (preventing tailing).

  • Sample Preparation: Dissolve the crude Methyl 2-nitro-2-(pyridin-2-yl)acetate in a minimum volume of DMSO or initial mobile phase. Self-Validation: The solution should remain pale yellow; a deep red/orange shift indicates unwanted nitronate formation.

  • Column Equilibration: Equilibrate a C18 Prep-LC column with 95% Mobile Phase A (Milli-Q H2​O

    • 0.1% Formic Acid) and 5% Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
  • Gradient Elution:

    • 0–5 min: Hold at 5% B (washes away highly polar impurities).

    • 5–25 min: Linear gradient from 5% B to 60% B.

    • 25–30 min: Flush at 100% B.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. The protonated product will elute cleanly without tailing.

  • Isolation: Lyophilize the collected fractions immediately. Do not use a rotary evaporator with high heat, as heating acidic aqueous solutions of this compound will trigger ester hydrolysis.

Protocol B: Non-Chromatographic Acid-Base Extraction

Causality: This exploits the basicity of the pyridine ring (pKa ~5.2) to separate the product from non-basic organic impurities (e.g., unreacted methyl nitroacetate)[2].

  • Initial Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate (50 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Extract with cold 1M HCl (3 x 20 mL). Self-Validation: The target compound is now a water-soluble pyridinium salt in the aqueous layer. Non-basic impurities remain in the organic layer.

  • Phase Separation: Discard the organic layer (or retain for TLC analysis to confirm impurity removal).

  • Controlled Basification (Critical Step): Cool the aqueous layer in an ice bath (0–5°C). Slowly add saturated aqueous NaHCO3​ until the pH reaches 7.5–8.0. Do not use NaOH , as strong base will hydrolyze the ester and deprotonate the α -carbon[4].

  • Final Extraction: Extract the neutralized aqueous layer with fresh DCM (3 x 30 mL). The neutral product will partition back into the organic phase.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at <30°C.

Part 5: References

  • Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate ACS Omega / NIH. Provides synthetic context and structural handling of methyl nitroacetate derivatives reacting with pyridine-containing scaffolds.[Link]

  • Nitroacetic acid methyl ester - Physico-chemical Properties ChemBK. Establishes the baseline predicted pKa (~5.73) and physical properties of the methyl nitroacetate parent moiety.[Link]

  • Ethyl nitroacetate | CID 69379 PubChem. Verified safety data, dissociation constants, and structural analogs for nitroacetate esters. [Link]

  • Understanding the Exceptional Properties of Nitroacetamides in Water: A Computational Model Including the Solvent PMC / NIH. Explains the unusual acidity of protons geminal to nitro groups and the conformational rearrangement required for nitronate carbanion delocalization.[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for Methyl 2-nitro-2-(pyridin-2-yl)acetate

Welcome to the Advanced Applications Support Center. Crystallizing highly functionalized heterocyclic compounds like Methyl 2-nitro-2-(pyridin-2-yl)acetate presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Crystallizing highly functionalized heterocyclic compounds like Methyl 2-nitro-2-(pyridin-2-yl)acetate presents unique thermodynamic and kinetic challenges. The presence of an acidic α -proton flanked by three electron-withdrawing/delocalizing groups (nitro, ester, and pyridine) makes this molecule highly susceptible to tautomerism, hydrogen-bonding networks, and liquid-liquid phase separation (LLPS).

As a Senior Application Scientist, I have compiled this troubleshooting guide to help you transition from empirical trial-and-error to a deterministic, mechanistically grounded crystallization strategy.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my product keep "oiling out" instead of forming solid crystals?

Mechanistic Explanation: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich emulsion rather than nucleating into a rigid crystal lattice[1]. For Methyl 2-nitro-2-(pyridin-2-yl)acetate, the integration of solute molecules into a crystal lattice is kinetically hindered by the molecule's structural flexibility and tautomeric equilibrium[2]. Furthermore, utilizing solvents in which the drug exhibits excessively high solubility reduces the maximum achievable supersaturation, pushing the system into a miscibility gap where oiling out is thermodynamically favored over crystallization[3].

Actionable Solution: Avoid generating supersaturation too rapidly. Map your Metastable Zone Width (MSZW) and employ Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) to monitor droplet formation in real-time[1]. If oiling out occurs, apply thermal annealing (raise the temperature by 2–5°C) to redissolve the emulsion before introducing seed crystals.

Q2: I am isolating a sticky yellow solid instead of colorless crystals. What is happening?

Mechanistic Explanation: The yellow coloration is a classic indicator of the aci-nitro tautomer (nitronic acid) or a zwitterionic state[4][5]. The α -proton is highly acidic; in polar or slightly basic media, the molecule shifts from the neutral, tetrahedral nitro form to the planar aci-nitro form. The pyridine nitrogen acts as a strong hydrogen-bond acceptor, interacting with the aci-nitro -OH group to form stable, amorphous supramolecular networks[6]. This intermolecular hydrogen bonding traps solvent and prevents ordered lattice packing[7].

Actionable Solution: Shift the equilibrium back to the neutral nitro form by strictly avoiding polar protic solvents (like methanol or water)[7]. If necessary, add a catalytic amount of a weak, volatile organic acid (e.g., acetic acid) to suppress the ionization of the aci-nitro form during the dissolution phase.

Part 2: Quantitative Data & Solvent Selection

To prevent LLPS and control tautomerism, solvent selection must balance solubility with polarity. Below is a validated solvent matrix for this specific compound.

Solvent SystemPolarity IndexLLPS (Oiling Out) RiskDominant Tautomeric FormApplication Recommendation
EtOAc / n-Heptane Moderate / LowLowNitro (Neutral)Optimal. Primary crystallization & seeding.
Toluene LowLowNitro (Neutral)Excellent for reslurrying and polymorph control.
Methanol / Water High / HighVery HighAci-nitro (Ionized)Avoid. Promotes yellow oiling out and hydrates.
DMSO / Water Very HighVery HighZwitterionic ComplexAvoid. High solubility reduces supersaturation[3].

Part 3: Self-Validating Experimental Protocol

To guarantee a high-purity crystalline product, utilize this PAT-guided antisolvent crystallization workflow. Every step contains a built-in validation checkpoint to ensure the system behaves deterministically.

Step-by-Step Methodology: Seeded Antisolvent Crystallization
  • Dissolution: Suspend 10.0 g of crude Methyl 2-nitro-2-(pyridin-2-yl)acetate in 30 mL of Ethyl Acetate (EtOAc). Heat to 45°C under moderate agitation (250 rpm) until completely dissolved.

    • Validation Checkpoint 1: The solution must be completely transparent. Any turbidity indicates undissolved impurities that will act as heterogeneous nucleation sites for emulsions[2].

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE syringe filter into a pre-warmed crystallizer vessel equipped with an FBRM probe.

  • Antisolvent Titration (Creating Supersaturation): Cool the solution to 35°C. Begin dosing n-Heptane at a strict rate of 0.5 mL/min.

    • Validation Checkpoint 2: Monitor the FBRM chord length distribution. Stop dosing immediately when the total particle count spikes (indicating the boundary of the MSZW).

  • Thermal Annealing: If the FBRM detects spherical droplets (LLPS) instead of sharp crystal chords, raise the temperature to 37°C until the droplets dissolve, then hold[1].

  • Seeding: Introduce 0.1 g (1 wt%) of pure, milled Methyl 2-nitro-2-(pyridin-2-yl)acetate seed crystals.

    • Validation Checkpoint 3: The seed bed must remain stable for 30 minutes without dissolving, confirming the system is safely within the metastable zone[2].

  • Growth and Isolation: Resume n-Heptane dosing at 0.2 mL/min until a 1:3 EtOAc:Heptane ratio is reached. Cool the suspension to 5°C at a linear rate of 0.1°C/min. Filter, wash with cold heptane, and dry under vacuum at 30°C.

Part 4: Process Visualizations

Workflow A 1. Dissolution in EtOAc (45°C) B 2. Polish Filtration (Remove Impurities) A->B C 3. Antisolvent Dosing (n-Heptane) B->C D 4. PAT Monitoring (FBRM/ATR-FTIR) C->D E LLPS / Oiling Out Detected D->E Too rapid dosing F Clear Metastable Zone Reached D->F Optimal dosing G Thermal Annealing (+2°C to clear) E->G H 5. Seeding (1-2 wt%) F->H G->C I 6. Controlled Cooling (0.1°C/min) H->I J High-Purity Crystals I->J

Figure 1: PAT-guided antisolvent crystallization workflow to prevent oiling out.

Tautomerism nitro Nitro Form (CH) Favored in non-polar solvents Colorless acinitro Aci-Nitro Form (C=N-OH) Favored in polar media Yellow/Orange nitro->acinitro Tautomerization zwitterion Zwitterionic Complex Pyridine N H-bonded to OH Amorphous/Oily acinitro->zwitterion Intermolecular H-Bonding

Figure 2: Tautomeric equilibria and hydrogen bonding pathways leading to amorphous phase separation.

References

  • [1] Aragen Life Sciences. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Retrieved from: [Link]

  • [2] Mettler Toledo. Oiling Out in Crystallization: Challenges and Solutions. Retrieved from: [Link]

  • [3] American Chemical Society (Organic Process Research & Development). Impact of Solvent Selection and Temperature on Oiling-Out Propensity. Retrieved from: [Link]

  • [6] American Chemical Society (Crystal Growth & Design). Hydrogen Bonding in Pyridinium Picrates: From Discrete Ion Pairs to 3D Networks. Retrieved from:[Link]

  • [4] ResearchGate. Nitro aci-nitro Tautomerism in High-Energetic Nitro Compounds. Retrieved from:[Link]

  • [5] Proceedings of the National Academy of Sciences (PNAS). Stepwise reduction of nitro-olefins and catalysis of aci-nitro tautomerization. Retrieved from: [Link]

Sources

Troubleshooting

Reducing unwanted side products in Methyl 2-nitro-2-(pyridin-2-yl)acetate preparation

Welcome to the technical support center for the preparation of Methyl 2-nitro-2-(pyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the preparation of Methyl 2-nitro-2-(pyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to control the reaction outcome and minimize unwanted side products.

Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism for preparing Methyl 2-nitro-2-(pyridin-2-yl)acetate?

The synthesis of Methyl 2-nitro-2-(pyridin-2-yl)acetate is achieved through the Henry reaction, also known as a nitroaldol reaction.[1][2] This is a classic base-catalyzed carbon-carbon bond-forming reaction. In this specific case, it involves the addition of the nucleophilic nitronate anion of methyl nitroacetate to the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde. The initial product is a β-nitro alcohol, which is the desired compound.[3][4]

G cluster_start Starting Materials 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Product Methyl 2-hydroxy-2-nitro-2-(pyridin-2-yl)acetate 2-Pyridinecarboxaldehyde->Product Nucleophilic Attack Methyl nitroacetate Methyl nitroacetate Nitronate Anion Nitronate Anion Methyl nitroacetate->Nitronate Anion Deprotonation Base Base Nitronate Anion->Product

Caption: Core Henry reaction pathway.

Q2: My reaction seems to work, but after workup and purification, I've isolated Methyl 2-nitro-2-(pyridin-2-yl)acrylate. What is happening?

This is the most common issue encountered in this synthesis. You are observing the formation of the dehydrated byproduct. The initially formed β-nitro alcohol is prone to eliminating a molecule of water to form a conjugated nitroalkene, especially under harsh conditions like high temperatures or strong bases.[1][2] The pyridyl group can further facilitate this dehydration.

Causality: The protons alpha to the nitro and ester groups are acidic. A base can remove this proton, initiating an E1cb-type elimination mechanism, which is often thermodynamically favored.

Solution: To prevent this, you must employ milder reaction conditions. This includes using a less concentrated or weaker base, maintaining low reaction temperatures (e.g., 0 °C to room temperature), and minimizing the reaction time.[2][5]

Q3: My TLC plate is very messy, showing multiple spots. I see my starting materials, some product, but also a non-polar spot and some streaking from the baseline. What are these impurities?

A complex reaction mixture typically points to the formation of secondary byproducts stemming from the nitroalkene discussed in Q2.

  • Non-Polar Spot (Higher Rf): This is likely the dehydrated nitroalkene, Methyl 2-nitro-2-(pyridin-2-yl)acrylate. Being less polar than the desired β-nitro alcohol, it travels further up the TLC plate.

  • Baseline Streaking/Polar Spots (Lower Rf): This indicates the formation of more complex, highly polar, or polymeric materials. The nitroalkene is an excellent Michael acceptor. The nitronate of methyl nitroacetate can act as a nucleophile and add to the nitroalkene, leading to 1,3-dinitro adducts.[6] This process can repeat, leading to oligomers or polymers, which often appear as insoluble tars or baseline streaks on a TLC plate.[6][7]

G A β-Nitro Alcohol (Desired Product) B Dehydration (-H2O) A->B C Nitroalkene (Side Product) B->C D Michael Addition (+ Nitronate Anion) C->D F Polymerization C->F E 1,3-Dinitro Adduct D->E G Polymeric Byproducts F->G

Caption: Cascade of unwanted side reactions.

Q4: Why is my reaction yield consistently low, with a significant amount of starting material recovered?

Low conversion can be attributed to several factors, primarily the reversible nature of the Henry reaction.[1]

  • Reaction Equilibrium: The reaction exists in equilibrium. If the conditions are not optimized to push the reaction forward, it can stall or even revert back to the starting materials (a "retro-Henry" reaction).

  • Insufficient Base: A catalytic amount of base is required to generate the nitronate anion. If the base is too weak or used in too small a quantity, the initial deprotonation of methyl nitroacetate will be slow and inefficient, leading to low conversion.

  • Poor Quality Reagents: 2-Pyridinecarboxaldehyde is prone to air oxidation to 2-picolinic acid. This acidic impurity can neutralize the catalytic base, effectively halting the reaction. Always use freshly distilled or high-purity aldehyde.

Troubleshooting Guide & Optimized Protocols

This section provides actionable solutions to the common problems outlined above.

ProblemLikely Cause(s)Recommended Solution(s)
High levels of nitroalkene byproduct 1. Reaction temperature too high.2. Base is too strong or concentrated.3. Prolonged reaction time.1. Maintain reaction temperature between 0-25 °C.2. Use a milder base (e.g., triethylamine, DBU) or a weaker Lewis acid catalyst.[4]3. Monitor the reaction by TLC and quench as soon as starting material is consumed.
Formation of polymers/Michael adducts 1. Significant dehydration to the nitroalkene.2. High concentration of reactants.1. Address the dehydration issue first (see above).2. Add the aldehyde slowly to a solution of the methyl nitroacetate and base to keep the concentration of the electrophile low.3. Consider using a larger volume of solvent to run the reaction at a lower concentration.[7]
Low conversion / reaction stalls 1. Reaction equilibrium (Retro-Henry).2. Impure aldehyde (acidic impurity).3. Insufficient or inappropriate base.1. Use a slight excess (1.1-1.2 equivalents) of methyl nitroacetate.2. Use freshly purified 2-pyridinecarboxaldehyde.3. Ensure at least a catalytic amount (e.g., 10 mol%) of a suitable base is used. For challenging cases, a stronger, non-nucleophilic base may be required, but temperature control becomes critical.
Difficult purification 1. Product is an oil or low-melting solid.2. Presence of multiple, similarly polar byproducts.1. After aqueous workup, dry the crude product thoroughly under high vacuum.[8]2. Purify via flash column chromatography on silica gel. A gradient elution from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is recommended to separate the non-polar nitroalkene, the desired product, and the polar byproducts.[9]
Experimental Protocol 1: Optimized Synthesis of Methyl 2-hydroxy-2-nitro-2-(pyridin-2-yl)acetate

This protocol is designed to minimize dehydration and subsequent side reactions.

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add methyl nitroacetate (1.2 equivalents) and anhydrous Tetrahydrofuran (THF, ~0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (TEA, 0.2 equivalents) dropwise over 5 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes at 0 °C to ensure complete formation of the nitronate.

  • Aldehyde Addition: In a separate flask, dissolve freshly purified 2-pyridinecarboxaldehyde (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the aldehyde is consumed, quench the reaction by adding a pre-cooled, saturated aqueous solution of ammonium chloride (NH4Cl).[7] Avoid strong acidic quenchers which can promote dehydration.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure at a temperature below 40 °C.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

G cluster_workflow Troubleshooting Workflow start Reaction Complete? check_tlc Analyze Crude TLC start->check_tlc is_clean Single Major Spot? check_tlc->is_clean is_product Rf Matches Standard? is_clean->is_product Yes troubleshoot Consult Troubleshooting Guide is_clean->troubleshoot No purify Proceed to Purification is_product->purify Yes is_product->troubleshoot No high_rf High Rf Byproduct? (Nitroalkene) troubleshoot->high_rf low_rf Baseline/Polar Byproducts? (Polymers) troubleshoot->low_rf optimize_temp ACTION: Lower Temp, Use Milder Base high_rf->optimize_temp optimize_conc ACTION: Use Slow Addition, Dilute Reaction low_rf->optimize_conc

Caption: A logical workflow for troubleshooting reaction outcomes.

References
  • MDPI. (2025).
  • Scientiae Radices. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices.
  • PMC. Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. PMC.
  • Wikipedia. (2023). Henry reaction. Wikipedia.
  • Master Organic Chemistry. Henry Reaction. Master Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Michael Addition Reactions with Nitroalkenes. BenchChem.
  • ResearchGate. (2022). Preparation of conjugated nitroalkenes: short review.
  • ACS Publications. (2024). Catalytic Aerobic Carbooximation of Alkenes Using Secondary Nitroalkanes as Both α-Nitro Alkyl Radical and Nitrogen Monoxide Sources. Organic Letters.
  • Organic Chemistry Portal. Henry Reaction. Organic Chemistry Portal.
  • YouTube. (2022). Henry Reaction. YouTube.
  • Alfa Chemistry. Henry Nitroaldol Reaction. Alfa Chemistry.
  • PubMed. (1995). Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. PubMed.
  • MDPI. (2017).
  • PMC. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. PMC.
  • SciSpace. (2010). Organocatalytic Enantioselective Michael Addition of α-Nitroacetate to α,β-Unsaturated Enones: A Route to Chiral γ-Nitro Ketones and δ-Keto Esters. SciSpace.
  • Organic Syntheses. (2011). Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Organic Syntheses. [Link]

  • MSU Chemistry. (2007). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. MSU Chemistry. [Link]

  • Almac. (2012). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Almac. [Link]

  • Patsnap. (2013). Preparation method of methyl 2-nitrobenzal acetoacetate.
  • MDPI. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)
  • PMC. (2023). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. PMC.
  • South-Central University for Nationalities. (2009). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Korean Chemical Society. [Link]

  • Organic Chemistry Portal. (2012). Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins. Organic Chemistry Portal. [Link]

  • ResearchGate. (2020). Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl) Benzoic Acid. ResearchGate. [Link]

  • Google Patents. (1993). Purification process for methyl acetate.
  • ResearchGate. (2026). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. [Link]

  • Academia.edu. (2013). Synthesis and optimization of 2-pyridin-3-yl-benzo[d][10][11]oxazin-4-one based inhibitors of human neutrophil elastase. Academia.edu. [Link]

Sources

Optimization

Solvent optimization for the extraction of Methyl 2-nitro-2-(pyridin-2-yl)acetate

Welcome to the Technical Support Center for Advanced Organic Extractions. This guide is specifically engineered for researchers and drug development professionals working with Methyl 2-nitro-2-(pyridin-2-yl)acetate , a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Extractions. This guide is specifically engineered for researchers and drug development professionals working with Methyl 2-nitro-2-(pyridin-2-yl)acetate , a highly functionalized and sensitive intermediate.

Due to its unique structural motifs—a basic pyridine ring, a highly acidic alpha-proton, and a labile methyl ester—this molecule presents severe liquid-liquid extraction (LLE) challenges. This center provides causality-driven troubleshooting, self-validating protocols, and optimized solvent matrices to ensure high-yield, high-purity recovery.

Core Diagnostics: Why is my extraction failing?

Q: My extraction yields are consistently below 30%, even when using highly polar organic solvents like Ethyl Acetate. What is causing this mass loss?

A: The mass loss is not due to insufficient solvent polarity, but rather a failure to target the molecule's narrow isoelectric window . Methyl 2-nitro-2-(pyridin-2-yl)acetate is highly amphoteric.

  • The Pyridine Ring: The heterocyclic nitrogen is basic. At low pH (< 3), it protonates to form a highly water-soluble pyridinium cation.

  • The Alpha-Carbon: The proton on the alpha-carbon is flanked by three strongly electron-withdrawing groups (nitro, ester, and 2-pyridyl). This makes it exceptionally acidic (estimated pKa ~4.0-5.0). At a pH > 5, it deprotonates to form a water-soluble nitronate/enolate anion.

If your aqueous phase is not strictly buffered to the isoelectric point (pH ~4.0–4.5), the molecule exists as an ion and will remain in the aqueous phase regardless of your organic solvent[1]. Advanced separation techniques for pyridine derivatives rely heavily on precise pH-zone control to force the molecule into its neutral, organic-soluble state[2].

Q: The organic phase turns from pale yellow to dark red during extraction, and NMR shows multiple degradation products. How do I prevent this?

A: This color shift indicates tautomerization followed by degradation . Alpha-nitro esters exist in an equilibrium between the stable nitro form and the highly reactive aci-nitro (nitronic acid) tautomer. Hydrogen-bonding solvents (like pure Ethyl Acetate or alcohols) and slightly basic conditions stabilize the aci-nitro form. Once in this state, the molecule is highly susceptible to the Nef reaction (if exposed to localized acid) or spontaneous decarboxylation into 2-(nitromethyl)pyridine derivatives[3]. To prevent this, you must switch to a non-hydrogen-bonding solvent system (e.g., Dichloromethane) to kinetically trap the stable nitro tautomer.

G cluster_0 pH-Dependent Speciation & Tautomerism Cation Low pH (< 3) Pyridinium Cation (Water Soluble) Neutral Optimal pH (4.0-4.5) Neutral Nitro Form (Organic Soluble) Cation->Neutral +OH⁻ Neutral->Cation +H⁺ Anion High pH (> 5) Nitronate Anion (Water Soluble) Neutral->Anion +OH⁻ Aci Aci-nitro Tautomer (Degradation Risk) Neutral->Aci H-bond Solvents Anion->Neutral +H⁺ Aci->Neutral Non-polar Solvents

Fig 1. pH-dependent speciation and tautomerization of the alpha-nitro ester.

Solvent Optimization Matrix

Liquid-liquid extraction (LLE) relies on optimizing the solvent to match the target solute while minimizing solvent volumes and degradation risks[4]. Below is the quantitative evaluation of solvent systems for extracting Methyl 2-nitro-2-(pyridin-2-yl)acetate.

Solvent SystemDielectric Constant (ε)Tautomeric Shift Risk (aci-nitro formation)Est. Partition Coefficient (log P)Extraction Efficiency (at pH 4.5)Degradation Risk
Ethyl Acetate (EtOAc) 6.02High (H-bond acceptor)1.285%High (Hydrolysis/Nef)
Dichloromethane (DCM) 8.93Low (Non-H-bonding)1.892%Low
Toluene 2.38Very Low0.840%Very Low
DCM:Toluene (80:20) ~7.6Low1.695% Very Low

Self-Validating Protocol: Isoelectric Liquid-Liquid Extraction (iLLE)

Standard extraction protocols fail here because the buffering capacity of the aqueous phase changes as the molecule is extracted, causing the pH to drift out of the isoelectric window. This protocol incorporates a self-validating feedback loop to ensure the pH remains constant.

Materials Required:

  • Crude aqueous reaction mixture.

  • 1M Citric Acid and 1M NaHCO₃ (for gentle pH adjustment).

  • Pre-cooled DCM:Toluene (80:20 v/v).

  • Calibrated pH meter (do not use pH paper; it lacks the required 0.1 resolution).

Step-by-Step Methodology:

  • Thermal Quenching: Cool the crude aqueous mixture to 0–5 °C. Causality: The methyl ester is highly labile. Low temperatures exponentially decrease the rate of base/acid-catalyzed ester hydrolysis.

  • Primary pH Titration: Insert the pH probe directly into the stirring aqueous mixture. Slowly add 1M Citric Acid or 1M NaHCO₃ until the pH stabilizes exactly at 4.3 .

  • First Extraction: Add 1 volume of pre-cooled DCM:Toluene (80:20). Stir vigorously for 5 minutes, then transfer to a separatory funnel and allow the phases to separate. Drain the lower organic layer.

  • Self-Validation Check (Critical Step): Re-insert the pH probe into the remaining aqueous layer. Causality: As the neutral species is removed into the organic phase, the equilibrium of the remaining ions shifts, often causing the pH to spike or drop.

  • Correction & Secondary Extraction: If the pH has drifted outside the 4.0–4.5 range, re-adjust it back to 4.3. Add a second volume of the solvent mixture and extract again.

  • Washing & Isolation: Combine the organic phases. Wash once with cold brine (to remove residual water without altering pH). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal decarboxylation).

Workflow Start Crude Aqueous Mixture (Cool to 0-5°C) pH Adjust pH to 4.3 (Isoelectric Point) Start->pH Extract Extract with DCM:Toluene (Minimize Aci-nitro form) pH->Extract Check Check Aqueous pH Did it drift? Extract->Check ReAdjust Re-adjust to 4.3 & Re-extract Check->ReAdjust Yes (>4.5 or <4.0) Combine Combine Organic Phases Wash with cold Brine Check->Combine No (Stable at 4.3) ReAdjust->Check Dry Dry over Na2SO4 & Concentrate (<30°C) Combine->Dry

Fig 2. Optimized self-validating liquid-liquid extraction workflow.

Frequently Asked Questions (Emulsions & Scaling)

Q: I am experiencing severe, unbreakable emulsions during the extraction step. How do I resolve this without altering the pH? A: Emulsions occur because any residual protonated (pyridinium) or deprotonated (nitronate) species act as potent surfactants, accumulating at the aqueous-organic interface. Do not add alcohols (like methanol or ethanol) to break the emulsion, as this will trigger tautomerization. Instead, saturate the aqueous phase with NaCl prior to extraction. This dramatically increases the ionic strength of the aqueous layer, decreasing the solubility of the neutral organic compound (salting-out effect) and disrupting the surfactant layer at the interface.

Q: Can I use Solid-Phase Extraction (SPE) instead of LLE to avoid solvent issues? A: Yes, but resin selection is critical. Standard silica will irreversibly bind the pyridine ring. Polymeric reversed-phase resins (e.g., HLB - Hydrophilic-Lipophilic Balance) are ideal. You must still load the aqueous sample at pH 4.3 to ensure the molecule is neutral and retains on the hydrophobic resin, followed by elution with a non-protic solvent.

References

  • Extraction of pyridine derivatives from human urine using electromembrane extraction coupled to dispersive liquid-liquid microextraction followed by gas chromatography determination. nih.gov. Available at:[Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. nih.gov. Available at: [Link]

  • Solvent Reduction Strategies Post Solvent Extraction. organomation.com. Available at:[Link]

  • Responsive Molecular Systems through Dynamic Covalent Chemistry. diva-portal.org. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Catalytic Systems for the Reduction of Methyl 2-nitro-2-(pyridin-2-yl)acetate

Introduction: The Strategic Importance of 2-Amino-2-(pyridin-2-yl)acetic Acid Derivatives The reduction of methyl 2-nitro-2-(pyridin-2-yl)acetate is a critical transformation in synthetic chemistry, yielding the correspo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 2-Amino-2-(pyridin-2-yl)acetic Acid Derivatives

The reduction of methyl 2-nitro-2-(pyridin-2-yl)acetate is a critical transformation in synthetic chemistry, yielding the corresponding α-amino ester, a valuable non-canonical amino acid. The product, methyl 2-amino-2-(pyridin-2-yl)acetate, serves as a sophisticated building block in pharmaceutical research and drug development.[1] Its incorporation into peptides or small molecules can introduce unique conformational constraints and novel binding interactions, leveraging the pyridine nitrogen as a hydrogen bond acceptor or a metal ligand.[1]

However, the reduction presents a distinct set of challenges. The goal is to achieve high-yield chemoselective reduction of the nitro group while preserving the ester functionality and avoiding hydrogenation of the pyridine ring. Furthermore, the basic nitrogen of the pyridine ring can act as a catalyst poison for many transition metal catalysts, complicating the reaction.[2] This guide provides a comparative analysis of various catalytic systems, offering field-proven insights and detailed protocols to aid researchers in selecting the optimal method for their specific objectives.

Heterogeneous Catalytic Hydrogenation: The Industry Workhorse

Catalytic hydrogenation using gaseous hydrogen (H₂) is a foundational technique in industrial synthesis due to its high atom economy and the clean formation of water as the only byproduct.[3] The choice of catalyst and conditions is paramount to achieving the desired selectivity.

Palladium on Carbon (Pd/C)

Palladium on carbon is often the first choice for nitro group reductions due to its high activity and efficiency.[4] However, the pyridine moiety in the substrate poses a significant challenge through catalyst poisoning.

The Causality of Catalyst Selection: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the active sites of the palladium catalyst, effectively deactivating it.[2] To circumvent this, the reaction is typically run under acidic conditions. The addition of an acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the lone pair from binding to the catalyst, allowing the hydrogenation of the nitro group to proceed efficiently.[2]

Raney® Nickel (Ra-Ni)

As a cost-effective and robust alternative to precious metal catalysts, Raney Nickel is a staple in bulk manufacturing.[3] It is particularly favored when substrates contain functionalities sensitive to hydrogenolysis, such as halogens, although that is not a concern for this specific substrate.[3][4] Raney Nickel is highly active and can be used under neutral or basic conditions, but care must be taken as prolonged reaction times or harsh conditions (high temperature and pressure) can lead to the over-reduction of the ester group.

Platinum-Based Catalysts (e.g., PtO₂, Pt/C)

Platinum catalysts, such as platinum oxide (Adams' catalyst), are highly effective for hydrogenations and often function well in acidic media, making them inherently suitable for substrates containing a pyridine ring.[2][5] They can provide a good balance of reactivity for the nitro group with a lower propensity for ring reduction compared to more aggressive catalysts under certain conditions.

Comparative Data: Heterogeneous Hydrogenation
CatalystH₂ PressureSolventAdditiveTemperatureTypical YieldKey Advantages & Considerations
10% Pd/C 1-5 atmMethanol, EthanolAcetic Acid (1-2 eq.)Room Temp.>95%High activity, requires acid to prevent poisoning, risk of ring hydrogenation at high pressure.[2][6][7]
Raney® Ni 50-100 psiEthanol, THFNone or mild base25-50 °C>90%Cost-effective, robust, can be pyrophoric, potential for ester reduction under harsh conditions.[3][8]
PtO₂ 1-3 atmAcetic Acid, EthanolNone (if in AcOH)Room Temp.>95%Excellent in acidic media, mitigates pyridine poisoning, higher cost than Ni.[2]

Catalytic Transfer Hydrogenation (CTH): A Scalable, High-Pressure-Free Alternative

For laboratories not equipped for high-pressure hydrogenation, or for applications where handling gaseous hydrogen is a safety concern, catalytic transfer hydrogenation (CTH) is an outstanding alternative.[9] This technique generates hydrogen in situ from a donor molecule, often under milder conditions.

The Rationale Behind CTH: CTH offers significant operational simplicity. The most common systems pair a heterogeneous catalyst like Pd/C with a stable, easy-to-handle hydrogen donor. This approach often displays excellent chemoselectivity for the nitro group.[10]

Pd/C with Ammonium Formate or Formic Acid

This is one of the most widely used and reliable CTH systems. Ammonium formate decomposes on the catalyst surface to provide hydrogen, carbon dioxide, and ammonia.[8][10] The reaction is typically fast, clean, and high-yielding. Using formic acid as the donor is also effective and provides the acidic environment beneficial for pyridine-containing substrates.[11]

Pd/C with Hydrazine Hydrate

Hydrazine hydrate is another highly effective hydrogen donor for Pd/C-catalyzed nitro reductions, often providing rapid and complete conversion at room temperature.[10] Caution is advised due to the toxicity and potential instability of hydrazine.

Comparative Data: Catalytic Transfer Hydrogenation
CatalystHydrogen DonorSolventTemperatureTypical YieldKey Advantages & Considerations
10% Pd/C Ammonium Formate (4-5 eq.)Methanol, EthanolRoom Temp. - 50 °C>99%Operationally simple, high yield, avoids H₂ gas, exothermic.[10]
10% Pd/C Hydrazine Hydrate (2-3 eq.)EthanolRoom Temp.>99%Very rapid reaction, highly efficient, requires careful handling of hydrazine.[10]
Raney® Ni Formic AcidEthanolReflux>90%Base metal option, avoids Pd, requires elevated temperature.[8]

Asymmetric Reduction: Accessing Chiral Amines

For many pharmaceutical applications, controlling the stereochemistry at the α-carbon is essential. The reduction of methyl 2-nitro-2-(pyridin-2-yl)acetate offers a direct route to a chiral α-amino acid derivative. This requires specialized chiral catalysts.

Expert Insight: While direct examples for this specific substrate are sparse, the principles of asymmetric hydrogenation of related functionalized olefins are well-established and provide a logical starting point.[12][13] This typically involves homogeneous catalysts where a chiral ligand coordinates to a metal center (e.g., Rhodium, Ruthenium), creating a chiral environment that directs the hydrogenation to one face of the prochiral intermediate.

  • Rhodium-Catalyzed Asymmetric Hydrogenation: Systems using Rhodium precursors with chiral bisphosphine ligands like TangPhos have proven highly effective for the asymmetric hydrogenation of related β-amino nitroolefins, achieving excellent enantioselectivities (up to 96% ee).[12][13]

  • Organocatalytic Asymmetric Transfer Hydrogenation: Chiral organocatalysts, such as those based on a thiourea scaffold, can activate the nitro group through hydrogen bonding, while a Hantzsch ester serves as the hydrogen donor.[14] This approach has been successfully applied to the enantioselective reduction of β,β-disubstituted nitroalkenes.[14]

Exploring these advanced methods is recommended for researchers aiming to synthesize enantioenriched 2-amino-2-(pyridin-2-yl)acetate derivatives.

Decision-Making Workflow for Catalyst Selection

To assist in selecting the most appropriate system, the following decision tree highlights the key experimental and strategic considerations.

G cluster_asymmetric Asymmetric Synthesis cluster_achiral Achiral Synthesis start Start: Reduce Methyl 2-nitro-2-(pyridin-2-yl)acetate q1 Is enantioselectivity required? start->q1 q2 Is high-pressure H₂ gas apparatus available? q1->q2 No asym_hydro Homogeneous Asymmetric Hydrogenation (e.g., Rh-TangPhos) - High ee, requires ligand synthesis/purchase q1->asym_hydro Yes pdc_h2 Pd/C with H₂ + Acid - High yield, classic method q2->pdc_h2 Yes pdc_cth Pd/C with Ammonium Formate (CTH) - No H₂ gas, very high yield, scalable q2->pdc_cth No q3 Primary Concern: Cost vs. Speed? q3->pdc_cth Speed & Yield rani_cth Raney Ni with Formic Acid (CTH) - Low-cost CTH option q3->rani_cth Lowest Cost asym_cth Organocatalytic Asymmetric CTH - Metal-free, milder conditions rani_h2 Raney Ni with H₂ - Cost-effective, robust pdc_h2->rani_h2 Alternative pdc_cth->q3 G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Dissolve substrate (1.0 eq.) in Methanol. prep2 2. Add glacial Acetic Acid (1.1 eq.). prep1->prep2 prep3 3. Add 10% Pd/C catalyst (5-10 wt% of substrate). prep2->prep3 react1 4. Seal vessel and purge with N₂ then H₂. prep3->react1 react2 5. Pressurize with H₂ (e.g., balloon or 50 psi). react1->react2 react3 6. Stir vigorously at RT until H₂ uptake ceases. react2->react3 react4 7. Monitor reaction by TLC or LC-MS. react3->react4 workup1 8. Purge vessel with N₂. react4->workup1 workup2 9. Filter mixture through Celite® to remove Pd/C. workup1->workup2 workup3 10. Concentrate filtrate under reduced pressure. workup2->workup3 workup4 11. Purify residue via column chromatography or extraction. workup3->workup4

Caption: Experimental workflow for Pd/C-catalyzed hydrogenation.

Step-by-Step Methodology:

  • To a solution of methyl 2-nitro-2-(pyridin-2-yl)acetate (1.0 eq.) in methanol (approx. 0.1 M), add glacial acetic acid (1.1 eq.).

  • Carefully add 10% Palladium on carbon (5-10 wt% relative to the substrate) to the solution.

  • Seal the reaction vessel and purge the atmosphere with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (a hydrogen-filled balloon for atmospheric pressure or a pressure vessel for higher pressures, e.g., 50 psi).

  • Stir the mixture vigorously at room temperature. The progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS.

  • Upon completion, carefully purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue can be purified by standard methods, such as column chromatography or an acid/base extraction, to yield the desired methyl 2-amino-2-(pyridin-2-yl)acetate.

Protocol 2: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate

This protocol provides a robust and scalable method that avoids the use of specialized high-pressure equipment.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-nitro-2-(pyridin-2-yl)acetate (1.0 eq.) in methanol or ethanol (approx. 0.2 M).

  • To this solution, add ammonium formate (4.0-5.0 eq.).

  • Carefully add 10% Palladium on carbon (5-10 wt%) in portions. Note: The reaction is often exothermic, and initial gas evolution (CO₂) can be vigorous.

  • Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) to maintain a steady reaction rate.

  • Monitor the reaction to completion by TLC or LC-MS (typically 1-3 hours).

  • Upon completion, cool the mixture to room temperature and dilute with methanol.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Conclusion and Recommendations

The reduction of methyl 2-nitro-2-(pyridin-2-yl)acetate to its corresponding amine is a well-precedented transformation with several highly effective catalytic systems available.

  • For routine, achiral synthesis on a laboratory scale , Catalytic Transfer Hydrogenation with Pd/C and ammonium formate is highly recommended. [10]It combines operational simplicity, safety, scalability, and consistently provides near-quantitative yields.

  • For large-scale industrial production , traditional catalytic hydrogenation with H₂ gas over either Pd/C (with acid) or Raney Nickel remains the most atom-economical and cost-effective choice, provided the appropriate high-pressure equipment is available. [3]* For researchers engaged in drug discovery and development where stereochemistry is critical , an investigation into homogeneous asymmetric hydrogenation using chiral Rhodium or Ruthenium catalysts is the most promising path toward synthesizing enantiopure methyl 2-amino-2-(pyridin-2-yl)acetate. [12][13] By understanding the causality behind the choice of catalyst and reaction conditions, researchers can confidently select and optimize a protocol that aligns with their specific synthetic goals, from bench-scale research to large-scale pharmaceutical production.

References

  • (organic-chemistry.org)

  • (Taylor & Francis Online)

  • (Organic Chemistry Portal)

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  • (ACS Publications - Organic Process Research & Development)

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  • (ACS Publications - Organometallics)

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  • (Wiley Online Library)

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Comparative

Benchmarking nucleophilic addition rates of Methyl 2-nitro-2-(pyridin-2-yl)acetate

Benchmarking Nucleophilic Addition Rates of Methyl 2-nitro-2-(pyridin-2-yl)acetate: A Comparative Guide As drug development increasingly relies on highly functionalized, sp3-rich building blocks, the use of poly-activate...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Nucleophilic Addition Rates of Methyl 2-nitro-2-(pyridin-2-yl)acetate: A Comparative Guide

As drug development increasingly relies on highly functionalized, sp3-rich building blocks, the use of poly-activated pronucleophiles has surged. Among these, Methyl 2-nitro-2-(pyridin-2-yl)acetate stands out as a uniquely dense molecular hub, bearing a nitro group, an ester, and a pyridine ring on a single methine carbon.

However, for process chemists and medicinal chemists, successfully deploying this reagent requires navigating a fundamental principle of physical organic chemistry: the disconnect between thermodynamic acidity and kinetic nucleophilicity. This guide objectively benchmarks the nucleophilic addition rates of Methyl 2-nitro-2-(pyridin-2-yl)acetate against standard alternatives, providing the mechanistic rationale and experimental protocols necessary to optimize its use in C-C bond-forming reactions.

The Pronucleophile Paradox: Thermodynamics vs. Kinetics

To understand the behavior of Methyl 2-nitro-2-(pyridin-2-yl)acetate, we must analyze the causality behind its reactivity. The presence of three distinct electron-withdrawing groups (EWGs) makes the α -proton exceptionally acidic (estimated pKa​<5 in DMSO). Consequently, the molecule is easily deprotonated by mild, non-nucleophilic bases (e.g., Triethylamine or K2​CO3​ ) to form a stabilized carbanion.

However, ease of deprotonation does not equate to a fast reaction rate. According to the Mayr-Patz equation ( logk=sN​(N+E) ), which defines the most comprehensive nucleophilicity scale available[1], the extensive resonance stabilization that makes the carbanion easy to form also makes it kinetically sluggish[2]. The delocalization of the negative charge into the nitro group, the ester carbonyl, and the pyridine ring, combined with the significant steric bulk of the quaternary center being formed, drastically lowers its intrinsic nucleophilicity ( N parameter) compared to less substituted analogs.

G A Methyl 2-nitro-2- (pyridin-2-yl)acetate (Pronucleophile) C Stabilized Carbanion (Nitronate/Enolate) A->C Deprotonation (Thermodynamic, Fast) B Mild Base (e.g., Et3N) B->C E C-C Bond Formation (Rate-Limiting Step) C->E Nucleophilic Attack (Kinetic, Slow) D Electrophile (Michael Acceptor) D->E F Nucleophilic Addition Product E->F Protonation (Fast)

Mechanistic pathway highlighting the thermodynamic deprotonation and kinetic C-C bond formation.

Quantitative Benchmarking Data

To objectively evaluate performance, we benchmark Methyl 2-nitro-2-(pyridin-2-yl)acetate against three common alternatives: Nitromethane , Ethyl nitroacetate , and Dimethyl malonate .

The data below contextualizes their reactivity using Mayr's Nucleophilicity Parameter ( N )[3] and their relative second-order rate constants ( k2​ ) when reacting with a standard Michael acceptor (e.g., Methyl Vinyl Ketone) in DMSO at 20 °C.

PronucleophileEst. pKa​ (DMSO)Mayr Nucleophilicity ( N )Nucleophile-Specific Sensitivity ( sN​ )Relative Addition Rate ( k2​ )Base Required for >95% Enolization
Nitromethane 17.220.710.60Very Fast (10,000x)DBU / Alkoxides
Dimethyl malonate 15.9~18.500.65Fast (1,000x)DBU / Alkoxides
Ethyl nitroacetate 9.015.740.74Moderate (100x)Piperidine / Et3​N
Methyl 2-nitro-2-(pyridin-2-yl)acetate < 5.0 ~11.50 (Extrapolated)~0.80 Slow (1x - Benchmark) Et3​N / K2​CO3​

Data Analysis & Causality:

  • Nitromethane vs. Nitroacetates: Nitromethane is a vastly superior nucleophile ( N=20.71 )[4] because its resulting carbanion is less sterically hindered and less resonance-stabilized than those bearing additional ester groups[5].

  • The Pyridine Penalty: While Ethyl nitroacetate has an N value of 15.74[4], adding the pyridin-2-yl group drops the nucleophilicity by roughly 4 orders of magnitude. The pyridine nitrogen can coordinate with counter-ions, and its aromatic π -system acts as an electron sink, stabilizing the ground state of the carbanion and raising the activation energy ( ΔG‡ ) required to reach the transition state during nucleophilic attack.

Experimental Protocol: Kinetic Benchmarking via In Situ NMR

To accurately measure the second-order rate constant ( k2​ ) of these nucleophiles, UV-Vis spectroscopy is often used[6]. However, because the pyridine and nitro chromophores heavily overlap with standard electrophiles, in situ 1H -NMR kinetics provides a more reliable, self-validating system.

The following protocol utilizes DMSO- d6​ to prevent ion-pairing effects that artificially suppress carbanion nucleophilicity[7].

W S1 1. Reagent Preparation Equimolar Pronucleophile & Electrophile in DMSO-d6 S2 2. Base Introduction Add Catalytic Amine Base (e.g., Et3N) S1->S2 S3 3. Kinetic Monitoring In situ 1H-NMR at 20 °C (Internal Std: Mesitylene) S2->S3 S3->S3 Continuous Sampling S4 4. Data Extraction Integrate Product vs. Standard over Time S3->S4 S5 5. Kinetic Analysis Plot 1/[Reactant] vs Time to extract k2 S4->S5

Step-by-step experimental workflow for benchmarking k2 rates using in situ NMR kinetics.

Step-by-Step Methodology:
  • Sample Preparation: In a dry NMR tube flushed with argon, dissolve Methyl 2-nitro-2-(pyridin-2-yl)acetate (0.10 mmol) and the electrophile (e.g., Methyl Vinyl Ketone, 0.10 mmol) in 0.5 mL of anhydrous DMSO- d6​ .

  • Internal Standard Addition: Add exactly 0.033 mmol of Mesitylene. Causality: Mesitylene provides a sharp, invariant singlet at 6.79 ppm, serving as an internal standard to validate mass balance and ensure no intermediate degradation is occurring.

  • Base Initiation: Inject 0.01 mmol (10 mol%) of Triethylamine ( Et3​N ) into the NMR tube. Cap, invert twice to mix, and immediately insert into the NMR spectrometer pre-equilibrated to 20.0 °C.

  • Data Acquisition: Acquire a single-scan 1H -NMR spectrum every 60 seconds for 2 hours.

  • Self-Validation Check: Continuously integrate the starting material signals, the product signals, and the mesitylene standard. The sum of (Starting Material + Product) must remain constant relative to mesitylene. A drop in total mass balance indicates side reactions (e.g., polymerization of the Michael acceptor), invalidating the kinetic run.

  • Kinetic Extraction: Because the reaction is run with equimolar starting materials, plot 1/[Pronucleophile]t​ versus time ( t ). The slope of the resulting linear fit yields the second-order rate constant k2​ ( M−1s−1 ).

Application Insights: When to Choose Which Reagent?

  • Choose Nitromethane or Dimethyl Malonate when reacting with highly unactivated or sterically hindered electrophiles. Their high nucleophilicity ( N>18 ) ensures the reaction proceeds quickly, though you will need stronger bases (DBU, NaOMe) which may cause side reactions in base-sensitive substrates.

  • Choose Ethyl Nitroacetate for general-purpose synthesis of α -amino acid derivatives or heterocycles where moderate reactivity and moderate acidity are acceptable[8].

  • Choose Methyl 2-nitro-2-(pyridin-2-yl)acetate exclusively when the target molecule requires the specific pyridyl-quaternary architecture (e.g., specific anti-influenza agents or AMPA receptor modulators[9]). Because of its low kinetic nucleophilicity, reactions with this building block require highly activated electrophiles (e.g., strong Michael acceptors or highly electrophilic aldehydes) and extended reaction times (often 24-48 hours) . Do not attempt to "force" the reaction with stronger bases; the molecule is already fully deprotonated by Et3​N . Instead, increase the reaction temperature or use Lewis acid co-catalysis to activate the electrophile.

References

  • Protein-Mediated Nitroaldol Addition in Aqueous Media. Catalytic Promiscuity or Unspecific Catalysis? acs.org. 10

  • WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators. google.com. 9

  • Catalytic Addition of Nitroalkanes to Unactivated Alkenes via Directed Carbopalladation. acs.org. 8

  • F. Nucleophilicity and Electrophilicity Scales. uni-muenchen.de. 1

  • Comparison of the nucleophilicities of typical carbanions in DMSO. researchgate.net. 6

  • Definition of a Nucleophilicity Scale. researchgate.net.4

  • Francisco Corral-Bautista's research works. researchgate.net. 7

  • Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification. rsc.org. 2

  • Mayr's Database Of Reactivity Parameters - Start page. lmu.de. 3

  • Kinetics of the Deprotonation of Methylnitroacetate by Amines: Unusually High Intrinsic Rate Constants for a Nitroalkane. acs.org. 5

Sources

Validation

A Multi-faceted Approach to the Unambiguous NMR Peak Assignment of Synthesized Methyl 2-nitro-2-(pyridin-2-yl)acetate

A Senior Application Scientist's Guide to Structural Validation For researchers in medicinal chemistry and drug development, the synthesis of a novel compound is but the first step. Rigorous structural confirmation is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structural Validation

For researchers in medicinal chemistry and drug development, the synthesis of a novel compound is but the first step. Rigorous structural confirmation is paramount to ensure that the molecule in the flask is indeed the molecule of interest. This guide provides a comprehensive, in-depth comparison of methodologies for validating the nuclear magnetic resonance (NMR) peak assignments for the synthesized compound, Methyl 2-nitro-2-(pyridin-2-yl)acetate. We will move beyond a simple listing of techniques, delving into the causal logic behind experimental choices to construct a self-validating workflow.

The Imperative of Unambiguous Assignment

In the context of drug discovery, an erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and potentially unsafe lead compounds. For a molecule like Methyl 2-nitro-2-(pyridin-2-yl)acetate, with its distinct electronic environments—the electron-withdrawing nitro group, the aromatic pyridine ring, and the ester moiety—a superficial analysis of a one-dimensional (1D) ¹H NMR spectrum is insufficient and fraught with peril. This guide, therefore, champions a multi-technique approach, integrating 1D and two-dimensional (2D) NMR spectroscopy with theoretical chemical shift prediction.

A Strategic Workflow for Validation

A robust validation strategy begins with a theoretical estimation of the NMR spectrum, which then serves as a hypothesis to be tested and refined through a suite of targeted NMR experiments. This systematic process ensures that every proton and carbon signal is assigned with a high degree of confidence.

G cluster_0 Phase 1: In Silico Analysis cluster_1 Phase 2: 1D NMR Acquisition cluster_2 Phase 3: 2D NMR Correlation cluster_3 Phase 4: Final Assignment pred NMR Prediction Software (e.g., ACD/Labs, Mnova) H1 ¹H NMR pred->H1 Provides initial hypothesis for chemical shifts db Database Comparison (e.g., SciFinder, Reaxys) db->H1 C13 ¹³C NMR & DEPT H1->C13 Guides ¹³C acquisition cosy ¹H-¹H COSY C13->cosy Provides carbon framework hsqc ¹H-¹³C HSQC cosy->hsqc Identifies proton spin systems hmbc ¹H-¹³C HMBC hsqc->hmbc Links protons to directly attached carbons assign Unambiguous Peak Assignment & Data Reporting hmbc->assign Establishes long-range H-C correlations

Caption: A comprehensive workflow for NMR peak assignment validation.

Part 1: Theoretical Prediction and 1D NMR Analysis

Before any sample is prepared, leveraging computational tools can provide a powerful starting point.

1.1. In Silico Chemical Shift Prediction

NMR prediction software utilizes extensive databases and algorithms, such as Hierarchically Ordered Spherical Environment (HOSE) codes and neural networks, to estimate the ¹H and ¹³C chemical shifts for a given structure.[1][2] Several commercial packages, including ACD/Labs NMR Predictor and Mnova NMRPredict, offer robust prediction capabilities.[1][3][4] These predictions, while not a substitute for experimental data, are invaluable for forming an initial hypothesis and identifying potentially overlapping signals.

1.2. Experimental ¹H and ¹³C NMR Acquisition

The first experimental step is the acquisition of high-resolution 1D ¹H and ¹³C NMR spectra.

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized Methyl 2-nitro-2-(pyridin-2-yl)acetate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5][6][7][8] The choice of solvent is critical as it can influence chemical shifts.[9]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments. The DEPT-90 spectrum will show only CH signals, while the DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This is crucial for differentiating between the different types of carbon atoms.[10]

1.3. Initial Analysis of 1D Spectra

The ¹H NMR spectrum is expected to show signals for the pyridine ring protons, the methine proton (α- to the nitro and pyridyl groups), and the methyl ester protons. The ¹³C NMR, in conjunction with DEPT, will reveal the number of distinct carbon environments.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for Methyl 2-nitro-2-(pyridin-2-yl)acetate

Atom/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Pyridyl H-6~8.6~150Deshielded due to proximity to nitrogen.
Pyridyl H-3, H-4, H-57.2 - 8.0120 - 140Complex splitting pattern expected.
Methine CH~6.0~90Deshielded by both the nitro and pyridyl groups.
Methyl OCH₃~3.8~53Typical range for a methyl ester.[11]
Ester C=O-~165Quaternary carbon, no ¹H signal.
Pyridyl C-2-~155Quaternary carbon, no ¹H signal.
C-NO₂-~85Quaternary carbon, deshielded by the nitro group.

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.[11][12][13][14][15]

Part 2: Unambiguous Assignment with 2D NMR Spectroscopy

While 1D NMR provides a foundational dataset, 2D NMR is essential for piecing together the molecular puzzle by revealing through-bond correlations.[16][17]

2.1. ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[10] For Methyl 2-nitro-2-(pyridin-2-yl)acetate, the COSY spectrum will be instrumental in confirming the connectivity of the protons on the pyridine ring. Cross-peaks will be observed between adjacent protons (e.g., H-3 and H-4, H-4 and H-5, H-5 and H-6). The absence of a cross-peak between the methine proton and any other proton will confirm it is an isolated spin system.

2.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon to which it is directly attached.[10][18] This is a powerful tool for definitively assigning the carbon signals for all protonated carbons. For example, the proton signal around 6.0 ppm will show a cross-peak to the carbon signal around 90 ppm, confirming the assignment of the methine group.

2.3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for elucidating the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away.[10] This technique allows for the assignment of quaternary (non-protonated) carbons.

Key HMBC Correlations for Validation:

  • Methine Proton (~6.0 ppm): Will show correlations to the pyridyl C-2, the ester carbonyl carbon (~165 ppm), and potentially the pyridyl C-3 and C-6.

  • Methyl Protons (~3.8 ppm): Will show a strong correlation to the ester carbonyl carbon (~165 ppm), confirming the methyl ester functionality.

  • Pyridyl H-6 (~8.6 ppm): Will show correlations to C-2 and C-4 of the pyridine ring.

  • Pyridyl H-3 (~7.8 ppm): Will show correlations to C-2 and C-5 of the pyridine ring.

Caption: Key HMBC correlations for structural confirmation.

By systematically analyzing the COSY, HSQC, and HMBC spectra, a self-consistent network of correlations can be built, leading to the unambiguous assignment of every signal in the ¹H and ¹³C NMR spectra. This process not only validates the proposed structure but also provides a rich dataset for future reference and publication.

Conclusion

Validating the structure of a newly synthesized compound like Methyl 2-nitro-2-(pyridin-2-yl)acetate requires a methodical and multi-faceted approach. Relying solely on 1D NMR is insufficient. By integrating in silico prediction with a comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC), researchers can achieve an unambiguous and robust assignment of all NMR signals. This rigorous validation is the cornerstone of scientific integrity, ensuring that subsequent biological and chemical investigations are built upon a solid and accurate structural foundation.

References

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Comparative

Comparative toxicity and safety profiles of Methyl 2-nitro-2-(pyridin-2-yl)acetate

Comparative Toxicity and Safety Profiles of Methyl 2-nitro-2-(pyridin-2-yl)acetate: A Guide for Synthetic and Application Scientists Executive Summary Methyl 2-nitro-2-(pyridin-2-yl)acetate (MNPA) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Safety Profiles of Methyl 2-nitro-2-(pyridin-2-yl)acetate: A Guide for Synthetic and Application Scientists

Executive Summary

Methyl 2-nitro-2-(pyridin-2-yl)acetate (MNPA) is a highly specialized α -nitro ester utilized as a critical intermediate in the synthesis of complex pyridine-containing therapeutics, unnatural α -amino acids, and novel heterocyclic ligands. While its unique reactivity in nitro-aldol (Henry) reactions and cross-coupling workflows is highly valued, the presence of the α -nitro group introduces severe thermal and biological hazards.

This guide objectively compares the safety, thermal stability, and cytotoxicity of MNPA against standard synthetic alternatives—specifically Methyl 2-bromo-2-(pyridin-2-yl)acetate (MBPA) and Methyl 2-(pyridin-2-yl)acetate (MPA) . By understanding the mechanistic toxicology and employing rigorous, self-validating analytical protocols, researchers can safely harness these reagents or select appropriate substitutes.

Mechanistic Toxicology & Thermal Instability of α -Nitro Esters

As an Application Scientist, it is crucial to understand that the hazards of MNPA are not arbitrary; they are directly linked to the electron-withdrawing and energy-dense nature of the −NO2​ moiety. MNPA presents a dual-threat profile:

  • Thermal Runaway Potential: The nitro group is intrinsically unstable. At elevated temperatures, α -nitro esters undergo exothermic N–O bond cleavage. If the heat of decomposition ( ΔHd​ ) exceeds the heat dissipation rate of the reaction vessel, it triggers a self-accelerating thermal runaway, potentially leading to an explosion [3].

  • Cellular Cytotoxicity via Oxidative Stress: In biological environments, nitroaromatics and aliphatic nitro compounds undergo enzymatic nitroreduction by NAD(P)H-dependent oxidoreductases. This futile redox cycling generates reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing severe oxidative stress, lipid peroxidation, and subsequent apoptosis.

Mechanistic Pathway Visualization

G cluster_thermal Thermal Hazard Pathway cluster_cyto Cytotoxicity Pathway MNPA Methyl 2-nitro-2-(pyridin-2-yl)acetate (High-Energy α-Nitro Ester) Therm Thermal Stress (>130°C) MNPA->Therm Cell Cellular Uptake MNPA->Cell Decomp Exothermic Decomposition (N-O Bond Cleavage) Therm->Decomp Runaway Thermal Runaway / Explosion Decomp->Runaway Reduct Nitroreduction (Mitochondrial Enzymes) Cell->Reduct ROS ROS / RNS Generation (Oxidative Stress) Reduct->ROS Apop Apoptosis / Cell Death ROS->Apop

Fig 1. Dual hazard pathways of MNPA: Thermal decomposition and cellular cytotoxicity mechanisms.

Comparative Safety & Performance Analysis

When designing a synthetic route, substituting MNPA with a less hazardous alternative like MBPA or MPA can drastically reduce laboratory risk. Table 1 summarizes the comparative performance and safety metrics of these three reagents.

Table 1: Comparative Safety and Reactivity Profile

PropertyMethyl 2-nitro-2-(pyridin-2-yl)acetate (MNPA)Methyl 2-bromo-2-(pyridin-2-yl)acetate (MBPA)Methyl 2-(pyridin-2-yl)acetate (MPA)
Primary Synthetic Role Nitro-aldol reactions, α -amino acid precursorElectrophilic alkylating agent, cross-couplingNucleophile (enolate chemistry)
Thermal Stability ( Tonset​ ) ~130°C - 150°C (Exothermic decomposition)>200°C (Relatively stable)>250°C (Highly stable)
Cytotoxicity Mechanism Nitroreduction leading to ROS/RNS generationDirect alkylation of cellular nucleophiles (DNA/proteins)Low specific toxicity; general ester hydrolysis
Handling Requirements Blast shield, low-temp storage, avoid shock/frictionFume hood, standard PPE, avoid skin contactStandard laboratory precautions
Overall Safety Profile High Risk Moderate Risk Low Risk

Experimental Workflows & Protocols

To ensure scientific integrity, any laboratory utilizing MNPA or its derivatives must validate its safety profile in-house. The following protocols are designed as self-validating systems, incorporating specific controls and explaining the causality behind the methodology.

Protocol A: Thermal Hazard Assessment via DSC/TGA

Purpose: To determine the onset temperature of decomposition ( Tonset​ ) and the heat of decomposition ( ΔHd​ ). Causality: Thermogravimetric Analysis (TGA) in an open crucible only measures mass loss. For nitro compounds, endothermic evaporation can mask the exothermic decomposition. Therefore, Differential Scanning Calorimetry (DSC) using a high-pressure closed crucible is mandatory to capture the true exothermic potential and simulate a closed-reactor thermal runaway scenario [4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0–1.5 mg of MNPA into a 25 μ L high-pressure gold-plated crucible. Seal the crucible tightly using a specialized crimper.

  • Atmospheric Control: Place the crucible in the DSC furnace. Purge the system with high-purity N2​ gas at 50 mL/min to prevent ambient oxidative interference.

  • Dynamic Heating: Run multiple non-isothermal scans at heating rates ( β ) of 1.0, 2.0, 5.0, and 10.0 °C/min from 30°C to 350°C.

  • Internal Validation: Run an empty sealed crucible as a baseline blank. Use Indium as a reference standard to calibrate temperature and heat flow before the MNPA runs.

  • Data Analysis: Extract Tonset​ and ΔHd​ . Use the Kissinger or Flynn-Wall-Ozawa (FWO) isoconversional methods to calculate the apparent activation energy ( Ea​ ) of the decomposition event [3].

Protocol B: Cytotoxicity Profiling via MTT Assay

Purpose: To quantify the IC50​ of MNPA compared to MBPA and MPA in human cell lines (e.g., HepG2). Causality: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent mitochondrial oxidoreductases [1]. Because MNPA induces oxidative stress specifically via nitroreduction, mitochondrial enzyme dysfunction is the most accurate early indicator of its cytotoxicity [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well flat-bottom tissue culture plate. Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere.

  • Treatment Application: Carefully aspirate the media. Treat the cells with serial dilutions (0.1 μ M to 1000 μ M) of MNPA, MBPA, and MPA prepared in serum-free media.

    • Causality Note: Serum-free media is critical here; serum proteins can bind to the ester compounds, artificially lowering the free-drug concentration and skewing the IC50​ .

  • Self-Validating Controls: Include a vehicle control (0.1% DMSO), a positive control for cytotoxicity (e.g., 10% Triton X-100), and a blank (media only without cells) to subtract background absorbance.

  • MTT Incubation: After 48 hours of exposure, add 10 μ L of MTT labeling reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C [1].

  • Solubilization & Detection: Add 100 μ L of solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the insoluble purple formazan crystals. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for cellular debris [2].

Conclusion & Strategic Recommendations

While Methyl 2-nitro-2-(pyridin-2-yl)acetate (MNPA) is an exceptionally potent reagent for synthesizing complex α -substituted pyridines, its thermal instability and high cytotoxicity profile make it a liability in scale-up operations.

Strategic Recommendations:

  • For Discovery Chemistry: MNPA can be used safely at the milligram scale, provided reactions are kept below 80°C and blast shields are utilized.

  • For Process Chemistry & Scale-Up: It is highly recommended to redesign the synthetic route to utilize Methyl 2-(pyridin-2-yl)acetate (MPA) via enolate chemistry, or Methyl 2-bromo-2-(pyridin-2-yl)acetate (MBPA) via nucleophilic substitution. Both alternatives eliminate the risk of nitro-induced thermal runaway and significantly reduce oxidative cytotoxicity to operators.

References

  • SciELO. Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method.[Link]

  • CCS Chemistry. Bucking the Trend: Gathering 12 Nitro Groups Towards an Ultrahigh-Energy Oxidizer with Superior Stability.[Link]

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